Neratinib
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29ClN6O3/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38)/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNPDZNEKVCWMY-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220132 | |
| Record name | Neratinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698387-09-6 | |
| Record name | Neratinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=698387-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neratinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0698387096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neratinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11828 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Neratinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-N-(4-{[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]amino}-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.512 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NERATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJH94R3PWB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Downstream Signaling Pathways Modulated by Neratinib: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neratinib is a potent, irreversible, pan-HER tyrosine kinase inhibitor (TKI) that targets epidermal growth factor receptor (EGFR or HER1), human epidermal growth factor receptor 2 (HER2), and HER4.[1][2] By covalently binding to the ATP-binding pocket of these receptors, this compound effectively blocks their autophosphorylation and subsequent activation of downstream signaling cascades crucial for cell proliferation, survival, and differentiation.[3][4] This technical guide provides a comprehensive overview of the primary downstream signaling pathways affected by this compound, with a focus on the PI3K/AKT/mTOR and MAPK/ERK pathways. We present a compilation of quantitative data on this compound's efficacy, detailed experimental protocols for key assays, and visual representations of the affected pathways to support further research and drug development efforts in oncology.
Mechanism of Action of this compound
This compound's primary mechanism of action is the irreversible inhibition of the tyrosine kinase activity of HER family receptors.[1] This covalent binding to specific cysteine residues within the kinase domain leads to a sustained blockade of signal transduction.[5] The inhibition of HER2 and EGFR, in particular, disrupts the formation of homodimers and heterodimers, which are critical for the activation of downstream signaling.[6] This action makes this compound effective in tumors that are dependent on HER2 signaling, including those that have developed resistance to other HER2-targeted therapies like trastuzumab.[5]
Impact on Downstream Signaling Pathways
The inhibition of HER receptor phosphorylation by this compound directly impacts two major downstream signaling cascades: the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.[5][7]
The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Upon HER receptor activation, PI3K is recruited to the plasma membrane, where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3, in turn, activates AKT, which then phosphorylates a multitude of downstream targets, including mTOR. This compound's inhibition of HER receptors prevents the initial activation of PI3K, leading to a significant reduction in the phosphorylation of AKT and downstream effectors like S6 kinase (S6K) and 4E-BP1.[3][8]
The MAPK/ERK Pathway
The MAPK/ERK pathway is another critical signaling route that governs cell proliferation, differentiation, and survival. Activation of HER receptors leads to the recruitment of adaptor proteins like Grb2 and Sos, which in turn activate Ras. Activated Ras initiates a phosphorylation cascade involving Raf, MEK, and finally ERK. Phosphorylated ERK translocates to the nucleus and activates transcription factors that promote cell cycle progression. By blocking HER receptor activation, this compound effectively suppresses the entire MAPK/ERK cascade, leading to decreased ERK phosphorylation.[5]
Cellular Effects of this compound
The inhibition of these key signaling pathways by this compound culminates in significant anti-tumor effects at the cellular level.
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest at the G1/S transition.[9] This is achieved through the downregulation of cyclin D1 and the upregulation of the cyclin-dependent kinase inhibitor p27.[10] Cyclin D1 is a key regulator of the G1 phase, and its reduction prevents cells from progressing into the S phase of the cell cycle.
Induction of Apoptosis
By suppressing the pro-survival signals from the PI3K/AKT and MAPK pathways, this compound promotes apoptosis, or programmed cell death.[10] Evidence for this compound-induced apoptosis includes the cleavage of poly (ADP-ribose) polymerase (PARP), a key marker of apoptosis.[10]
Quantitative Data on this compound's Efficacy
The potency of this compound has been quantified in numerous preclinical studies across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's effectiveness.
| Cell Line | Cancer Type | HER2 Status | This compound IC50 (nM) | Reference(s) |
| SK-BR-3 | Breast Cancer | Positive | 2-3 | [6] |
| BT474 | Breast Cancer | Positive | 2-3 | [1][6] |
| AU-565 | Breast Cancer | Positive | 20 | [7] |
| MDA-MB-175 | Breast Cancer | Luminal | <1 | [5] |
| UACC-732 | Breast Cancer | Positive | 650 | [5] |
| A431 | Epidermoid Carcinoma | EGFR-dependent | 81 | [1][6] |
Table 1: IC50 Values of this compound in Various Cancer Cell Lines.
| Parameter | Cell Line | This compound Concentration | Effect | Reference(s) |
| HER2 Autophosphorylation | BT474 | 5 nM (IC50) | 50% reduction | [1] |
| EGFR Phosphorylation | A431 | 3 nM (IC50) | 50% reduction | [1] |
| Cyclin D1 Expression | BT474 | 9 nM (IC50) | 50% reduction | [1] |
| G1 Phase Arrest | H2170, Calu-3, H1781 | 0.1 µM | Significant increase in G1 population | [10] |
| Apoptosis (Cleaved PARP) | H2170, Calu-3, H1781 | 0.1 µM | Increased levels of cleaved PARP | [10] |
Table 2: Quantitative Effects of this compound on Cellular Processes.
Detailed Experimental Protocols
Western Blotting for Phospho-Protein and Cell Cycle Marker Analysis
Objective: To assess the effect of this compound on the phosphorylation status of key signaling proteins (HER2, AKT, ERK) and the expression of cell cycle regulators (Cyclin D1, p27) and apoptosis markers (Cleaved PARP).
Materials:
-
HER2-positive breast cancer cell lines (e.g., SK-BR-3, BT474)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for p-HER2, HER2, p-AKT, AKT, p-ERK, ERK, Cyclin D1, p27, Cleaved PARP, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (or DMSO as a vehicle control) for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, mix with Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Cell Proliferation Assay (Sulforhodamine B - SRB Assay)
Objective: To determine the effect of this compound on the proliferation of cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound stock solution
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and allow them to air dry. Add SRB solution to each well and incubate for 30 minutes at room temperature.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization and Absorbance Reading: Add Tris base solution to each well to solubilize the bound dye. Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each this compound concentration relative to the control. Plot the data and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide - PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Conclusion
This compound exerts its anti-tumor effects primarily through the potent and irreversible inhibition of HER family receptors, leading to the suppression of the critical PI3K/AKT/mTOR and MAPK/ERK downstream signaling pathways. This comprehensive blockade of pro-proliferative and pro-survival signals results in cell cycle arrest at the G1/S checkpoint and the induction of apoptosis. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the mechanisms of this compound and to develop novel therapeutic strategies for HER2-driven malignancies. The continued investigation into the intricate downstream effects of this compound will undoubtedly pave the way for more effective and personalized cancer treatments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound shows efficacy in the treatment of HER2 amplified carcinosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound after trastuzumab-based adjuvant therapy in patients with HER2-positive breast cancer (ExteNET): a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combining this compound with CDK4/6, mTOR and MEK inhibitors in models of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound overcomes trastuzumab resistance in HER2 amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound enhances the efficacy of CDK4/6 inhibitor plus endocrine therapy in HR+/HER2-low breast cancer cell line ZR-75-1 via hsa-miR-23a-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Neratinib's Target Profile Against EGFR, HER2, and HER4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neratinib is a potent, irreversible, pan-HER tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in the treatment of HER2-positive breast cancer.[1][2][3] Its mechanism of action involves the covalent modification of cysteine residues within the ATP-binding pocket of the epidermal growth factor receptor (EGFR or HER1), human epidermal growth factor receptor 2 (HER2), and human epidermal growth factor receptor 4 (HER4).[1][4][5] This irreversible binding leads to a sustained inhibition of receptor autophosphorylation and downstream signaling, ultimately resulting in cell cycle arrest and apoptosis of cancer cells.[6][7][8] This technical guide provides a comprehensive overview of this compound's target profile, including its inhibitory activity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Data Presentation: Quantitative Inhibitory Activity of this compound
This compound's potency against its primary targets has been quantified through various in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against EGFR, HER2, and HER4, providing a clear comparison of its activity across these key oncogenic drivers.
| Target | IC50 (nM) | Assay Type | Source |
| EGFR (HER1) | 92 | Cell-free autophosphorylation assay | [1][9][10][11] |
| HER2 | 59 | Cell-free autophosphorylation assay | [1][9][10][11] |
| HER4 | ~19 | In vitro kinase assay | [12][13] |
Note: IC50 values can vary depending on the specific assay conditions and the source of the recombinant enzymes or cell lines used. The data presented here are representative values from published literature.
Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by inhibiting the downstream signaling cascades initiated by EGFR, HER2, and HER4. The primary pathways affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, both of which are critical for cell proliferation, survival, and differentiation.
HER Family Signaling and this compound Inhibition
The following diagram illustrates the signaling pathways of EGFR, HER2, and HER4 and the point of intervention by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Combining this compound with CDK4/6, mTOR and MEK inhibitors in models of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. Signaling pathways丨GemPharmatech [en.gempharmatech.com]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor this compound Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
Neratinib's Efficacy in HER2-Mutant, Non-Amplified Cancer: A Technical Guide
Abstract
Human Epidermal Growth Factor Receptor 2 (HER2) activating mutations, distinct from gene amplification, have emerged as actionable oncogenic drivers in a subset of solid tumors, notably breast and lung cancers, that are HER2 non-amplified. Neratinib, an irreversible pan-HER tyrosine kinase inhibitor, has demonstrated significant anti-tumor activity in preclinical models and clinical trials targeting these specific molecular alterations. This guide provides an in-depth review of the mechanism of action, preclinical evidence, and clinical efficacy of this compound in HER2-mutant, non-amplified cancer models, intended for researchers, scientists, and drug development professionals.
Introduction to HER2 Mutations in Non-Amplified Cancers
While HER2 amplification is a well-established therapeutic target, recurrent somatic mutations in the ERBB2 gene have been identified in approximately 2-5% of metastatic HER2 non-amplified breast cancers and 2-4% of lung cancers.[1][2][3] These mutations, which often occur in the kinase or extracellular domains, can constitutively activate the receptor's tyrosine kinase activity, leading to uncontrolled cell proliferation through downstream signaling pathways.[4] This has established a distinct, molecularly-defined patient population for whom HER2-targeted therapy may be beneficial, even in the absence of gene amplification. This compound has shown particular promise in this setting due to its potent, irreversible inhibition of the HER family of receptors.[1][5]
Mechanism of Action of this compound
This compound is a potent, oral, irreversible tyrosine kinase inhibitor (TKI) that targets HER1, HER2, and HER4. It covalently binds to a cysteine residue (Cys-805 in HER2) in the ATP-binding pocket of the receptor's intracellular kinase domain.[5] This irreversible binding blocks HER2 autophosphorylation and downstream signaling. In HER2-mutant cancers, the receptor is constitutively active; this compound's inhibition of this activity suppresses the key pro-survival signaling cascades, primarily the PI3K/AKT/mTOR and MAPK pathways, thereby inducing apoptosis and inhibiting tumor growth.[6][7]
Caption: this compound irreversibly inhibits mutant HER2, blocking downstream PI3K/AKT/mTOR and MAPK pathways.
Preclinical Evidence
Preclinical studies have consistently demonstrated this compound's potent activity against HER2-mutant, non-amplified cancer models.
In Vitro Studies
This compound has been shown to inhibit the proliferation of HER2-mutant cell lines with low nanomolar potency. In panels of breast cancer cell lines, this compound demonstrated significantly lower half-maximal inhibitory concentration (IC50) values compared to the reversible TKI lapatinib, particularly in cells harboring activating HER2 mutations.[8] For example, in engineered non-cancerous breast epithelial cells (MCF10A) and lung cancer cell lines (H1781, Calu-3) expressing various HER2 mutations, this compound effectively inhibited HER2 autophosphorylation and downstream signaling, leading to decreased cell viability.[6][7]
| Cell Line Model | HER2 Mutation | This compound IC50 (approx.) | Reference |
| HER2-dependent cell lines | Various | < 100 nM | [6] |
| HER2+ Breast Cancer Lines | N/A (Amplified) | More potent than lapatinib | [8] |
| BEAS-2B (Engineered) | A775insYVMA, G776VC, etc. | Sensitive (specific values not stated) | [7] |
| H1781 (NSCLC) | G776delinsVC | Sensitive (specific values not stated) | [7] |
| Calu-3 (NSCLC) | Amplified | Sensitive (specific values not stated) | [7] |
Table 1: Summary of in vitro potency of this compound in selected HER2-altered cell lines.
In Vivo Studies
In patient-derived xenograft (PDX) models of HER2-mutant breast cancer, this compound treatment resulted in significant tumor growth inhibition.[6] Similarly, in mouse xenograft models using HER2-mutant non-small cell lung cancer (NSCLC) cells, this compound demonstrated strong tumor growth inhibitory activity.[7] These in vivo models have been crucial in establishing the rationale for clinical trials, confirming that the potency observed in cell culture translates to anti-tumor activity in a more complex biological system.
Clinical Efficacy in HER2-Mutant, Non-Amplified Cancers
The primary clinical evidence for this compound's efficacy in this setting comes from the Phase II SUMMIT (NCT01953926) and MutHER (NCT01670877) trials.[1][6] These "basket" trials enrolled patients with various solid tumors harboring HER2 mutations.
The SUMMIT and MutHER Trials
These multicenter, open-label trials evaluated this compound as a single agent and in combination with other therapies, such as the selective estrogen receptor degrader (SERD) fulvestrant for hormone receptor-positive (HR+) breast cancer.[1][6][9]
Experimental Protocol Outline: SUMMIT Trial (Breast Cancer Cohort)
-
Study Design : Open-label, single-arm, multicohort, multi-tumor, phase II basket trial.[9]
-
Patient Population : Patients aged ≥18 years with advanced, histologically confirmed HER2-negative (non-amplified) breast cancer with documented activating HER2 mutations. Patients in later cohorts were required to have had prior treatment with CDK4/6 inhibitors.[9][10]
-
Treatment Regimens :
-
Primary Endpoint : Objective Response Rate (ORR).[11]
-
Key Secondary Endpoints : Clinical Benefit Rate (CBR; defined as complete/partial response or stable disease ≥24 weeks), Progression-Free Survival (PFS), Duration of Response (DOR).[1][10]
-
Diarrhea Prophylaxis : Loperamide was mandated, especially during the first cycle, to manage this compound's most common side effect.[11]
Caption: A typical workflow for enrolling and treating patients in a basket trial like SUMMIT.
Clinical Outcomes
This compound-based therapy has demonstrated meaningful clinical activity in heavily pretreated patients with HER2-mutant, non-amplified metastatic breast cancer. Combination therapy often yielded better results than monotherapy, particularly in HR+ disease.
| Trial Cohort | Treatment | N | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median PFS (months) | Reference |
| SUMMIT (HR+) | This compound Monotherapy | 18 | 17% | - | 3.6 | [9] |
| SUMMIT (HR+) | This compound + Fulvestrant | 39 | 30% | 47% | 5.4 | [9][12] |
| SUMMIT (HR+, post-CDK4/6i) | This compound + Fulvestrant + Trastuzumab | 33 | 42.4% | 51.5% | 7.0 | [10] |
| SUMMIT (TNBC) | This compound + Trastuzumab | 18 | 33.3% | - | 6.2 | [10] |
| MutHER (HR+, FUL-treated) | This compound + Fulvestrant | 24 | - | 38% | - | [1][13] |
| MutHER (HR+, FUL-naïve) | This compound + Fulvestrant | 11 | - | 30% | - | [1][13] |
| MutHER (ER-) | This compound Monotherapy | 5 | - | 25% | - | [1][13] |
Table 2: Summary of clinical efficacy of this compound-based regimens in HER2-mutant, non-amplified metastatic breast cancer.
In HER2-mutant lung cancers, single-agent this compound showed limited activity.[14] However, combinations with temsirolimus or trastuzumab produced durable responses in a small subset of patients, suggesting that combination strategies may be necessary to achieve broader efficacy in this tumor type.[14]
Mechanisms of Resistance to this compound
Despite initial responses, resistance to this compound can develop. Understanding these mechanisms is critical for developing subsequent lines of therapy.
-
Secondary HER2 Alterations : The most consistently observed mechanism of acquired resistance is the accumulation of a second ERBB2 alteration, such as an additional mutation or gene amplification.[4][6]
-
Bypass Signaling : Hyperactivation of parallel or downstream signaling pathways can circumvent HER2 blockade. Alterations in the HER3/PI3K/mTOR pathway have been associated with a lack of clinical benefit with single-agent this compound.[6]
-
Multiple Baseline Mutations : Intrinsic resistance is sometimes observed in patients whose tumors harbor more than one HER2 alteration or concurrent HER2 and HER3 mutations at baseline.[4][6][15]
Caption: this compound targets HER2-dependent tumors, but resistance can emerge via new mutations or bypass pathways.
Conclusion
This compound is an effective targeted therapy for patients with HER2-mutant, non-amplified solid tumors, with the most robust data supporting its use in metastatic breast cancer. Its efficacy, particularly when used in combination with agents like fulvestrant and trastuzumab, highlights the therapeutic actionability of HER2 mutations as distinct oncogenic drivers. Preclinical and clinical data confirm its mechanism of action and provide a clear rationale for molecularly-guided treatment strategies. Future research will continue to focus on optimizing combination therapies, overcoming resistance mechanisms, and expanding the application of this compound to other HER2-mutant tumor types.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Mechanisms of this compound resistance in HER2-mutant metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-tumor effect of this compound against lung cancer cells harboring HER2 oncogene alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound + fulvestrant + trastuzumab for HR-positive, HER2-negative, HER2-mutant metastatic breast cancer: outcomes and biomarker analysis from the SUMMIT trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. onclive.com [onclive.com]
- 12. s24.q4cdn.com [s24.q4cdn.com]
- 13. researchgate.net [researchgate.net]
- 14. Research Portal [iro.uiowa.edu]
- 15. researchgate.net [researchgate.net]
Investigating Neratinib's Impact on Tumor Angiogenesis: A Technical Guide
Abstract
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. The epidermal growth factor receptor (EGFR) signaling pathway is a key regulator of this process, often promoting the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). Neratinib, a potent, irreversible, pan-HER tyrosine kinase inhibitor (TKI), targets EGFR (HER1), HER2, and HER4.[1][2] While its primary application is in HER2-positive breast cancer, emerging evidence indicates a novel anti-angiogenic role.[3][4] This technical guide provides an in-depth overview of the preclinical evidence and mechanisms by which this compound may exert its anti-angiogenic effects, complete with detailed experimental protocols and pathway diagrams for researchers in oncology and drug development.
Mechanism of Action: Linking HER Inhibition to Angiogenesis
This compound exerts its anti-tumor activity by irreversibly binding to the intracellular kinase domains of EGFR, HER2, and HER4, which prevents their phosphorylation and subsequent activation of downstream signaling pathways.[5][6] Two primary pathways downstream of HER activation are the Ras/Raf/MEK/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[5]
Crucially, EGFR signaling in cancer cells is directly linked to the tumor microenvironment and the induction of angiogenesis.[7][8] Activation of the EGFR pathway can increase the production of key pro-angiogenic factors, most notably VEGF.[3][9] VEGF, in turn, binds to its receptors (VEGFRs) on endothelial cells, triggering their proliferation, migration, and formation into new blood vessels that supply the tumor.[10] By blocking EGFR signaling, this compound can theoretically reduce the expression of VEGF, thereby indirectly inhibiting tumor angiogenesis.[3]
Figure 1: Simplified EGFR-VEGF Signaling Axis in Angiogenesis.
Preclinical Anti-Angiogenic Activity of this compound
Recent studies have provided the first direct evidence of this compound's anti-angiogenic properties. Using the in ovo chorioallantoic membrane (CAM) model, which allows for the direct visualization and quantification of angiogenesis, researchers demonstrated that this compound inhibits the formation of new blood vessels in a dose-dependent manner.[3][11]
Quantitative Data from Preclinical Models
The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of this compound on Angiogenesis in the Chicken CAM Model
| This compound Concentration | Vessel Percentage Area Reduction (%) | Average Vessel Length Reduction (%) | Statistical Significance (p-value) |
|---|---|---|---|
| 100 nM | Not significant | ~20% | < 0.05 |
| 200 nM | ~20% | ~65% | < 0.05 |
Data derived from a study using the CAM assay, 48 hours post-treatment. Reductions are relative to a DMSO control.[3]
Table 2: Effect of this compound on Endothelial Cell Viability
| Cell Type | This compound Concentration | Treatment Duration | Cell Viability |
|---|---|---|---|
| HUVEC | 50 nM | 48 hours | No significant reduction |
| HUVEC | 100 nM | 48 hours | No significant reduction |
| HUVEC | 200 nM | 48 hours | Significant reduction |
HUVEC: Human Umbilical Vein Endothelial Cells. Data suggests this compound's anti-angiogenic effect at lower concentrations is not primarily due to cytotoxicity but rather the modulation of signaling pathways.[3]
These results were correlated with a significant downregulation of the Vegf gene in tissues from this compound-treated embryos, providing a mechanistic link between this compound's HER-inhibitory function and its anti-angiogenic outcome.[3]
Key Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key assays used to evaluate the anti-angiogenic potential of compounds like this compound.
Figure 2: General Workflow for Investigating Anti-Angiogenic Compounds.
Chicken Chorioallantoic Membrane (CAM) Angiogenesis Assay
This in vivo model provides a robust system to assess angiogenesis.
-
Egg Incubation: Fertilized chicken eggs are incubated at 37°C with 60% humidity.
-
Windowing: On embryonic day 3 (E3), a small window is cut into the eggshell to expose the developing CAM.
-
Treatment Application: On E8, a sterile silicone ring is placed on the CAM. Different concentrations of this compound (e.g., 50, 100, 200 nM) or a vehicle control (DMSO) are applied within the ring.
-
Re-incubation: The window is sealed, and eggs are returned to the incubator for 48 hours.
-
Imaging: On E10, the CAM is photographed under a stereomicroscope.
-
Quantification: Images are analyzed using software like AngioTool to quantify parameters such as total vessel area and average vessel length.[3][11]
Endothelial Cell Viability Assay
This assay determines if an anti-angiogenic effect is due to cytotoxicity.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in a 96-well plate at a density of 10,000 cells/well and allowed to adhere overnight.[3][12]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 50, 100, 200 nM).
-
Incubation: Cells are incubated for a specified period (e.g., 48 hours).
-
Reagent Addition: A viability reagent, such as AlamarBlue™, is added to each well according to the manufacturer's protocol.[3]
-
Measurement: After a further incubation period (1-4 hours), fluorescence is measured using a plate reader to determine the percentage of viable cells relative to the untreated control.
Endothelial Cell Tube Formation Assay
This is a classic in vitro assay to model the morphogenic stage of angiogenesis.[13][14]
-
Plate Coating: A 96-well plate is coated with a basement membrane extract (BME), such as Matrigel, and allowed to solidify at 37°C for 30-60 minutes.[15][16]
-
Cell Preparation: HUVECs are harvested and resuspended in a basal medium containing the test compound (this compound) or controls.
-
Seeding: The HUVEC suspension is added to the BME-coated wells.
-
Incubation: The plate is incubated at 37°C for 4-18 hours.
-
Imaging and Quantification: The formation of capillary-like tubular networks is observed and photographed using a phase-contrast microscope. The extent of tube formation is quantified by measuring parameters like the number of nodes, number of meshes, and total tube length.[15][17]
Microvessel Density (MVD) Analysis
This ex vivo method quantifies vessel density within tumor tissue from animal models.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor xenograft tissues are sectioned.
-
Immunohistochemistry (IHC): Tissue sections are stained with antibodies against endothelial cell markers, such as CD31 or CD34, to highlight the microvessels.[18][19][20]
-
Hotspot Identification: Slides are scanned at low magnification to identify "hotspots"—areas with the highest density of microvessels.[19]
-
Vessel Counting: Within these hotspots, individual microvessels are counted at high magnification (e.g., 200x).
-
MVD Calculation: The MVD is expressed as the average number of vessels per high-power field.
Proposed Signaling Pathway of this compound in Angiogenesis
Based on its known mechanism and preclinical data, this compound's anti-angiogenic effect is likely mediated through the inhibition of the HER-family-driven expression of VEGF. By blocking the phosphorylation of EGFR and HER2, this compound attenuates downstream PI3K/Akt and MAPK signaling, which are known to promote the transcription of the VEGF gene.[8][9] The resulting decrease in VEGF secretion from the tumor cell leads to reduced stimulation of VEGFRs on endothelial cells, thereby inhibiting their proliferation and tube formation.
Figure 3: this compound's Proposed Anti-Angiogenic Mechanism of Action.
Conclusion and Future Directions
The available preclinical data strongly suggest that this compound, in addition to its direct effects on tumor cells, possesses significant anti-angiogenic properties.[3][4] This activity appears to be mediated by the downregulation of VEGF expression secondary to pan-HER pathway inhibition. The dual mechanism of directly inhibiting tumor cell proliferation and simultaneously suppressing the tumor's blood supply makes this compound a compelling candidate for further investigation, particularly in combination with anti-VEGF therapies.[3]
Future research should focus on validating these findings in in vivo mammalian tumor models to assess the impact on tumor growth and microvessel density. Further studies are also warranted to fully elucidate the interaction between this compound and the VEGFR signaling cascade to optimize its potential use as an anti-angiogenic agent in cancer management.[3]
References
- 1. nerlynxhcp.com [nerlynxhcp.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effects of this compound on angiogenesis and the early stage of the embryo using chicken embryo as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on angiogenesis and the early stage of the embryo using chicken embryo as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, this compound and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of this compound: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]
- 7. EGFR Regulates the Development and Microarchitecture of Intratumoral Angiogenic Vasculature Capable of Sustaining Cancer Cell Intravasation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cusabio.com [cusabio.com]
- 11. Effects of this compound on angiogenesis and the early stage of the embryo using chicken embryo as a model | Biomolecules and Biomedicine [bjbms.org]
- 12. researchgate.net [researchgate.net]
- 13. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tube Formation Assay - Creative Biolabs [creative-biolabs.com]
- 15. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. clinicalbiochemistry.net [clinicalbiochemistry.net]
- 18. Study of microvascular density in carcinoma of breast - Indian J Pathol Oncol [ijpo.co.in]
- 19. Comparison of Microvessel Density with Prognostic Factors in Invasive Ductal Carcinomas of the Breast - Turkish Journal of Pathology [turkjpath.org]
- 20. Continuous representation of tumor microvessel density and detection of angiogenic hotspots in histological whole-slide images - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Neratinib Sensitivity in Breast Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the current landscape of biomarkers for predicting sensitivity to neratinib in breast cancer. This compound, an irreversible pan-HER tyrosine kinase inhibitor, has demonstrated significant clinical activity in HER2-positive and HER2-mutant breast cancers. However, patient response is not uniform, underscoring the critical need for robust predictive biomarkers to guide patient selection and optimize treatment strategies. This document synthesizes key findings from pivotal clinical trials, details the experimental methodologies used for biomarker assessment, and visually elucidates the underlying molecular pathways.
Core Concepts in this compound Sensitivity
This compound exerts its anti-tumor effects by irreversibly binding to and inhibiting the kinase activity of HER1 (EGFR), HER2, and HER4, thereby blocking downstream signaling pathways crucial for cell proliferation and survival, primarily the PI3K/AKT/mTOR and MAPK pathways.[1][2] Sensitivity to this compound is therefore intrinsically linked to the tumor's dependence on these signaling cascades.
Predictive Biomarkers for this compound Sensitivity
A growing body of evidence from clinical trials has identified several key biomarkers that correlate with response to this compound-based therapies. These can be broadly categorized into markers of HER2 pathway activation and alterations in downstream signaling components.
HER2 Status: Amplification, Overexpression, and Mutations
HER2 Amplification and Overexpression: The foundational biomarker for this compound sensitivity is the HER2 status of the tumor. This compound is approved for the extended adjuvant treatment of early-stage HER2-positive breast cancer and for previously treated metastatic HER2-positive breast cancer.[2][3] Clinical trials have consistently demonstrated that patients with HER2-amplified or overexpressing tumors derive the most significant benefit from this compound.[4][5] The NALA trial, a phase III study in metastatic breast cancer, showed that higher HER2 protein expression, as measured by immunohistochemistry (IHC) H-score or the VeraTag/HERmark assay, was associated with longer progression-free survival (PFS) and a greater benefit from this compound plus capecitabine compared to lapatinib plus capecitabine.[4][5][6]
HER2 Mutations: Beyond amplification, somatic mutations in the ERBB2 gene (encoding HER2) have emerged as a key predictor of this compound sensitivity, particularly in HER2-non-amplified breast cancer.[3][7] The SUMMIT and MutHER trials have been instrumental in demonstrating the clinical activity of this compound in patients with HER2-mutant tumors.[3][7] The location and type of ERBB2 mutation may also influence the degree of sensitivity.[8]
Downstream Signaling Pathway Alterations
PIK3CA Mutations: Mutations in PIK3CA, a key component of the PI3K/AKT/mTOR pathway, are frequently observed in breast cancer and have been investigated as a potential biomarker of resistance to HER2-targeted therapies.[9] In the NALA trial, PIK3CA mutations were associated with a trend towards shorter PFS in patients treated with either this compound or lapatinib-based regimens, suggesting it may be a marker of poor prognosis rather than a specific predictor of this compound resistance.[4][5][10]
Quantitative Data from Key Clinical Trials
The following tables summarize the key quantitative findings from pivotal clinical trials investigating this compound and associated biomarkers.
Table 1: Efficacy of this compound in Key Clinical Trials
| Trial (Setting) | Treatment Arms | Patient Population | Efficacy Endpoint | Result | Citation(s) |
| ExteNET (Extended Adjuvant) | This compound vs. Placebo | Early-stage HER2+ | 5-year Invasive Disease-Free Survival (iDFS) | 90.2% vs. 87.7% (HR 0.73) | [11] |
| NALA (Metastatic) | This compound + Capecitabine vs. Lapatinib + Capecitabine | ≥2 prior HER2-directed regimens | Progression-Free Survival (PFS) | 8.8 months vs. 6.6 months (HR 0.76) | [4][5] |
| I-SPY 2 (Neoadjuvant) | This compound + Paclitaxel vs. Paclitaxel + Trastuzumab | High-risk Stage II/III | Pathological Complete Response (pCR) in HER2+/HR- | 56% vs. 33% | [12][13] |
| SUMMIT (Metastatic) | This compound + Fulvestrant + Trastuzumab | HR+, HER2-mutant | Objective Response Rate (ORR) | 39% | [14][15][16] |
Table 2: Biomarker Analyses from the NALA Trial
| Biomarker | Subgroup | Endpoint | Hazard Ratio (HR) for this compound + Capecitabine vs. Lapatinib + Capecitabine | Citation(s) |
| HER2 Protein Level | IHC 3+ | PFS | 0.64 | [4][5][6] |
| H-score ≥240 | PFS | 0.54 | [4][5][6] | |
| HERmark Positive | PFS | 0.65 | [4][5][6] | |
| PIK3CA Mutation | Mutant | PFS | 0.81 (Combined Arms) | [4][5][10] |
| HER2 Mutation | Mutant | PFS | 1.69 (Combined Arms) | [4][5][10] |
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the irreversible inhibition of HER family kinases. This blockade disrupts downstream signaling through the MAPK and PI3K/AKT/mTOR pathways, leading to decreased cell proliferation and increased apoptosis.
Caption: this compound inhibits HER family receptors, blocking downstream PI3K/AKT and MAPK signaling.
Mechanisms of Resistance to this compound
Despite its efficacy, resistance to this compound can develop. Understanding these mechanisms is crucial for developing strategies to overcome resistance and for identifying biomarkers of non-response.
Secondary HER2 Mutations: A key mechanism of acquired resistance is the development of secondary mutations in the ERBB2 gene.[3][17] These mutations can interfere with this compound binding or stabilize the active conformation of the HER2 kinase, leading to sustained downstream signaling even in the presence of the drug.[17][18]
HER3/PI3K/AKT/mTOR Pathway Hyperactivation: Intrinsic or acquired resistance can also be mediated by the hyperactivation of the HER3/PI3K/AKT/mTOR signaling axis.[3][19] This can occur through various mechanisms, including PIK3CA mutations or loss of the tumor suppressor PTEN.
Caption: Resistance to this compound can arise from secondary HER2 mutations or PI3K pathway hyperactivation.
Experimental Protocols
Accurate and reproducible biomarker assessment is paramount for the clinical implementation of predictive biomarkers. The following sections detail the key experimental methodologies used in the clinical trials discussed.
Immunohistochemistry (IHC) for HER2 Protein Expression
-
Principle: IHC uses antibodies to detect the presence and localization of specific proteins in tissue samples. For HER2, this involves staining formalin-fixed, paraffin-embedded (FFPE) tumor sections with an anti-HER2 antibody.
-
Scoring (H-score): The H-score is a semi-quantitative method that combines the percentage of stained tumor cells with the intensity of staining (0, 1+, 2+, 3+). The formula is: H-score = 1 x (% of 1+ cells) + 2 x (% of 2+ cells) + 3 x (% of 3+ cells). A higher H-score indicates greater HER2 protein expression.[6]
-
Clinical Cutoffs: In the NALA trial, an H-score of ≥240 was used to define high HER2 expression.[4][5]
VeraTag/HERmark Assay for HER2 Protein Quantification
-
Principle: The VeraTag assay is a quantitative immunoassay that measures total HER2 protein expression (H2T) in FFPE tissue lysates. It utilizes a proximity-based ligation method where two antibodies binding to different epitopes of the HER2 protein bring attached fluorescent tags into close proximity, allowing for their release and quantification.[6][20]
-
Advantages: This method offers a more continuous and quantitative measure of HER2 expression compared to the semi-quantitative nature of IHC.
-
Clinical Cutoffs: In the NALA trial, HERmark-positive status was used as a biomarker for increased benefit from this compound.[4][5]
Next-Generation Sequencing (NGS) for Gene Mutations
-
Principle: NGS allows for the high-throughput sequencing of DNA to identify genetic alterations, including single nucleotide variants, insertions, and deletions. In the context of this compound sensitivity, NGS is used to detect mutations in ERBB2 and PIK3CA.[4][21][22]
-
Methodology:
-
DNA Extraction: DNA is extracted from FFPE tumor tissue or circulating tumor DNA (ctDNA) from plasma.[16][23]
-
Library Preparation: The extracted DNA is fragmented, and adapters are ligated to the ends to prepare it for sequencing.
-
Target Enrichment (for targeted panels): Specific regions of interest (e.g., exons of ERBB2 and PIK3CA) are captured using probes.
-
Sequencing: The prepared library is sequenced on an NGS platform.
-
Data Analysis: Sequencing reads are aligned to a reference genome, and variant calling algorithms are used to identify mutations.
-
-
Considerations: The specific gene panel, sequencing depth, and bioinformatic pipeline can influence the sensitivity and specificity of mutation detection.
Experimental Workflow for Biomarker Discovery and Validation
The identification and clinical validation of predictive biomarkers for this compound sensitivity follows a structured workflow, integrating preclinical studies with prospective clinical trials.
Caption: A typical workflow for the discovery and validation of predictive biomarkers.
Future Directions and Conclusion
The identification of predictive biomarkers for this compound sensitivity is an evolving field. Future research will likely focus on:
-
Refining the role of specific ERBB2 mutations: Not all ERBB2 mutations may confer the same degree of sensitivity to this compound. Further characterization of individual mutations is needed.
-
Investigating composite biomarkers: Combining multiple biomarkers, such as HER2 expression levels, ERBB2 mutation status, and PI3K pathway alterations, may provide a more robust prediction of response.
-
The role of the tumor microenvironment: The immune landscape and other components of the tumor microenvironment may also influence response to this compound.
-
Liquid biopsies for monitoring: The use of ctDNA to detect the emergence of resistance mutations, such as secondary ERBB2 mutations, holds promise for real-time treatment monitoring and adaptation.[3]
References
- 1. This compound overcomes trastuzumab resistance in HER2 amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profile of this compound and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of this compound resistance in HER2-mutant metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Biomarker Analysis of the Phase III NALA Study of this compound + Capecitabine versus Lapatinib + Capecitabine in Patients with Previously Treated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of this compound resistance in HER2-mutant metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. precisionmedicineonline.com [precisionmedicineonline.com]
- 9. PIK3CA mutations in breast cancer: reconciling findings from preclinical and clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biomarker Analysis of the Phase III NALA Study of this compound + Capecitabine versus Lapatinib + Capecitabine in Patients with Previously Treated Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. onclive.com [onclive.com]
- 13. I-SPY 2: a Neoadjuvant Adaptive Clinical Trial Designed to Improve Outcomes in High-Risk Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound plus fulvestrant plus trastuzumab (N+F+T) for hormone receptor-positive (HR+), HER2-negative, <em>HER2</em>-mutant metastatic breast cancer (MBC): Outcomes and biomarker analysis from the SUMMIT trial. - ASCO [asco.org]
- 15. targetedonc.com [targetedonc.com]
- 16. researchgate.net [researchgate.net]
- 17. Acquired secondary HER2 mutations enhance HER2/MAPK signaling and promote resistance to HER2 kinase inhibition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acquired secondary HER2 mutations enhance HER2/MAPK signaling and promote resistance to HER2 kinase inhibition in HER2-mutant breast cancer | bioRxiv [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. mdpi.com [mdpi.com]
- 23. ascopubs.org [ascopubs.org]
Transcriptome Analysis of Neratinib-Treated Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the transcriptomic effects of neratinib, an irreversible pan-HER inhibitor, on cancer cells. By summarizing key quantitative data, detailing experimental protocols, and visualizing affected signaling pathways and workflows, this document serves as a valuable resource for researchers in oncology and drug development.
Introduction to this compound
This compound is a potent tyrosine kinase inhibitor (TKI) that targets the human epidermal growth factor receptor (HER) family, including HER1 (EGFR), HER2, and HER4.[1][2] It functions by irreversibly binding to cysteine residues within the ATP-binding domain of these receptors, leading to the inhibition of their autophosphorylation and downstream signaling.[1][3] This blockade of critical pathways, such as the PI3K/AKT and MAPK pathways, ultimately results in the suppression of tumor cell proliferation and survival.[1][4] this compound is approved for the treatment of HER2-positive breast cancer.[3][5]
Quantitative Transcriptomic Data
Transcriptome analysis of cancer cells treated with this compound reveals significant alterations in gene expression. The following tables summarize the quantitative data from key studies.
Table 1: Differentially Expressed Genes in a HER2-Positive Cancer Model Treated with this compound [6][7]
| Gene Regulation | Number of Transcripts | Associated Pathways and Functions |
| Upregulated | 532 | Cell cycle, inflammation, olfaction, oxidative stress, HER, and EGFR1 signaling |
| Downregulated | 949 | Immunology, drug resistance (e.g., histocompatibility, T cell receptors, immunoglobulins) |
| Data obtained from a study using SWR/J nude mice with intraperitoneally injected SKBR3 cells, analyzed with a Genome-wide Mouse U133 Array. Differentially expressed genes were defined by an adjusted p-value < 0.02 and a log2 fold change ≥ 1.0 or ≤ -1.0.[6][7] |
Table 2: Differentially Expressed Genes in Breast Cancer Cell Lines Treated with this compound [8]
| Cell Line | Gene Regulation | Gene Examples | Affected Signaling Pathways |
| MDA-MB-231 (Triple Negative) & MCF-7 (ER+, low HER2) | Upregulated (Common) | KIAA1024, ZNF550, MESDC1, TMC8, ZNF524, AGBL2, HIST2H2BC, PPARGC1B | - |
| Downregulated (Common) | TAS2R5, KRT14, VWCE, LY9, PAPLN, STK4-AS1 | - | |
| MDA-MB-231 | - | - | LPS/IL-1 and eNOS mediated signaling |
| MCF-7 | - | - | Ephrin receptor (EPH) signaling and PPARα activation |
| Global gene expression profiling was performed using RNA AmpliSeq transcriptome analysis on the Ion PI sequencing system.[8] |
Table 3: Commonly Deregulated Genes in this compound-Resistant BT474 Clones [9]
| Gene Regulation | Gene Symbol |
| Upregulated | MGP, PADI3, SERPINB5 |
| Downregulated | COLEC12, LMO3, UPK1A |
| Data from RNA microarray analysis of this compound-resistant BT474 clones compared to the parental cell line. The cutoff for differentially expressed genes was a ≥±2-fold change with a p-value of ≤ 0.01.[9] |
Experimental Protocols
This section details the methodologies employed in the transcriptomic analysis of this compound-treated cancer cells.
3.1. In Vivo Model of HER2-Positive Cancer [6][7][10]
-
Animal Model: SWR/J nude mice.
-
Cell Line: SKBR3 (human breast cancer cell line, HER2-positive).
-
Tumor Induction: Intraperitoneal injection of 5 × 10^6 SKBR3 cells. Tumors were allowed to grow to at least 0.5 cm.
-
This compound Treatment: Details on the dosage and duration of this compound treatment were not specified in the provided abstracts.
-
Transcriptome Analysis:
-
Platform: Genome-wide Mouse U133 Array.
-
Data Analysis: Transcriptome Analysis Console (TAC) software was used to identify differentially expressed genes.
-
Significance Criteria: Adjusted p-value < 0.02 and log2 fold change ≥ 1.0 or ≤ -1.0.
-
-
Validation: Quantitative PCR (qPCR) and ELISA were used to validate the expression of key genes, such as Clc3 and Cdkn3.[6]
3.2. In Vitro Breast Cancer Cell Line Analysis [8]
-
Cell Lines:
-
MDA-MB-231 (triple-negative breast cancer).
-
MCF-7 (ER-positive, low HER2-expressing breast cancer).
-
-
This compound Treatment: Specific concentrations and treatment durations were not detailed in the abstract.
-
Transcriptome Analysis:
-
Platform: RNA AmpliSeq transcriptome analysis on the Ion PI sequencing system, covering 20,816 gene candidates.
-
Data Analysis: The abstract mentions differential gene profiling and pathway analysis, but specific software and statistical methods were not provided.
-
3.3. General RNA Sequencing Workflow for Drug Response Analysis [11][12][13]
A typical RNA-seq experiment to analyze the effects of a drug like this compound involves the following steps:
-
Experimental Design: Define the research question, select appropriate cell lines or animal models, determine treatment conditions (drug concentrations, time points), and include proper controls (e.g., vehicle-treated samples).
-
Cell Culture and Treatment: Culture cancer cells under standard conditions and treat with this compound or a vehicle control for the desired duration.
-
RNA Extraction: Isolate total RNA from the cells using a standard method, such as TRIzol reagent or a column-based kit. Assess RNA quality and quantity.
-
Library Preparation: Convert the extracted RNA into a cDNA library. This typically involves mRNA selection (for mRNA-seq) or ribosomal RNA depletion (for total RNA-seq), fragmentation, reverse transcription, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing (NGS) platform.
-
Data Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome.
-
Gene Expression Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical methods to identify genes that are significantly upregulated or downregulated upon this compound treatment compared to the control.
-
Pathway and Functional Analysis: Use bioinformatics tools to identify the biological pathways and functions that are enriched in the set of differentially expressed genes.
Visualization of Signaling Pathways and Workflows
4.1. This compound's Mechanism of Action: Inhibition of HER Signaling
The following diagram illustrates the primary signaling pathways inhibited by this compound.
Caption: this compound inhibits HER2, EGFR, and HER4, blocking downstream PI3K/AKT and MAPK pathways.
4.2. Experimental Workflow for Transcriptome Analysis
The diagram below outlines a typical workflow for analyzing the transcriptome of this compound-treated cancer cells.
References
- 1. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, this compound and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. This compound for the Treatment of Early-Stage HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nerlynxhcp.com [nerlynxhcp.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Transcriptome analysis of this compound treated HER2 positive cancer model vs untreated cancer unravels the molecular mechanism of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Transcriptome analysis of this compound treated HER2 positive cancer model vs untreated cancer unravels the molecular mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alitheagenomics.com [alitheagenomics.com]
- 12. RNA sequencing reveals transcriptional signatures of drug response and SARS-CoV-2 interaction in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cancer Transcriptome Analysis with RNA-Seq [illumina.com]
Neratinib's Role in Overcoming Trastuzumab Resistance: A Technical Guide
Introduction
Trastuzumab, a humanized monoclonal antibody targeting the extracellular domain of the Human Epidermal Growth Factor Receptor 2 (HER2), has revolutionized the treatment of HER2-positive breast cancer. However, a significant number of patients either present with de novo resistance or develop acquired resistance to trastuzumab, posing a major clinical challenge. This guide provides an in-depth technical overview of the molecular mechanisms underlying trastuzumab resistance and the pivotal role of neratinib, an irreversible pan-HER tyrosine kinase inhibitor, in overcoming this resistance.
Mechanisms of Trastuzumab Resistance
Trastuzumab exerts its anti-tumor effects primarily by binding to the extracellular domain of HER2, thereby inhibiting its downstream signaling pathways and flagging cancer cells for destruction by the immune system. Resistance to trastuzumab can emerge through various molecular alterations that bypass this blockade. Key mechanisms include:
-
Activation of the PI3K/Akt/mTOR Pathway: Constitutive activation of this critical survival pathway, often due to mutations in PIK3CA or loss of the tumor suppressor PTEN, can render cells independent of HER2 signaling for growth and survival.[1][2][3]
-
Expression of p95HER2: This truncated form of HER2 lacks the extracellular trastuzumab-binding domain but retains a constitutively active intracellular kinase domain, leading to persistent downstream signaling.[1]
-
HER Receptor Heterodimerization and Crosstalk: Increased signaling through other HER family members, such as HER3, can compensate for HER2 inhibition by trastuzumab. The HER2/HER3 dimer is a particularly potent activator of the PI3K/Akt pathway.[1][3]
-
Reactivation of Downstream Pathways: Even with initial inhibition, feedback loops can lead to the reactivation of pathways like PI3K/Akt and MAPK, promoting cell survival and proliferation.[1]
This compound: An Irreversible Pan-HER Inhibitor
This compound is an orally administered, small-molecule tyrosine kinase inhibitor that irreversibly binds to the intracellular ATP-binding site of EGFR (HER1), HER2, and HER4.[4][5] This covalent binding leads to a sustained and potent inhibition of the kinase activity of these receptors, effectively shutting down their downstream signaling cascades.
Mechanism of Action in Overcoming Trastuzumab Resistance
This compound's unique mechanism of action directly addresses the key drivers of trastuzumab resistance:
-
Broad HER Family Inhibition: By inhibiting not only HER2 but also EGFR and HER4, this compound can overcome resistance mediated by signaling through other HER receptors.[1][4]
-
Inhibition of Downstream Signaling: this compound effectively suppresses the phosphorylation of all four HER receptors and the subsequent activation of the PI3K/Akt and MAPK pathways.[1][6]
-
Activity Against p95HER2: As this compound targets the intracellular kinase domain, it remains effective against the truncated p95HER2 receptor that lacks the trastuzumab binding site.
-
Synergy with Trastuzumab: Preclinical studies have demonstrated that the combination of this compound and trastuzumab results in a more potent and sustained inhibition of tumor cell growth compared to either agent alone.[1][7][8] This combination can prevent the reactivation of HER3 and Akt signaling, a key escape mechanism.[1][6]
Signaling Pathways in Trastuzumab Resistance and this compound Action
The following diagram illustrates the key signaling pathways involved in trastuzumab resistance and the points of intervention for both trastuzumab and this compound.
Caption: HER2 signaling pathways and points of inhibition by trastuzumab and this compound.
Quantitative Data on this compound's Efficacy
The following tables summarize key quantitative data from preclinical and clinical studies demonstrating this compound's effectiveness in trastuzumab-resistant settings.
Table 1: In Vitro Efficacy of this compound in HER2-Amplified Breast Cancer Cell Lines
| Cell Line | Trastuzumab Sensitivity | This compound IC50 (nM) |
| SKBR3 | Sensitive | 2 |
| BT474 | Sensitive | 2 |
| SKBR3-R | Acquired Resistance | Not specified |
| BT474-R | Acquired Resistance | Not specified |
| HCC1954 | Innately Resistant | Not specified |
| MDA-MB-453 | Innately Resistant | Not specified |
Data compiled from studies demonstrating this compound's activity in both trastuzumab-sensitive and resistant cell lines.[1][7]
Table 2: Clinical Efficacy of this compound in Patients with HER2-Positive Breast Cancer Previously Treated with Trastuzumab
| Clinical Trial | Phase | Patient Population | Primary Endpoint | Result |
| ExteNET | III | Early-stage HER2+ BC after adjuvant trastuzumab | Invasive Disease-Free Survival (iDFS) at 2 years | 93.9% (this compound) vs. 91.6% (Placebo)[9][10][11] |
| Phase I/II (NCT00398567) | I/II | Advanced HER2+ BC progressed after trastuzumab | 16-week Progression-Free Survival (PFS) rate | 44.8%[12] |
| Phase II | II | Advanced HER2+ BC with and without prior trastuzumab | 16-week Progression-Free Survival (PFS) rate | 59% (with prior trastuzumab) vs. 78% (no prior trastuzumab)[13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature on this compound.
Cell Viability Assay
Objective: To determine the concentration of this compound that inhibits the growth of breast cancer cell lines by 50% (IC50).
Methodology:
-
Cell Seeding: Breast cancer cell lines (e.g., SKBR3, BT474, and their trastuzumab-resistant derivatives) are seeded in 96-well plates at a density of 2-5 x 10³ cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for 5-6 days. Control wells receive vehicle (e.g., DMSO).
-
Viability Assessment: Cell viability is assessed using assays such as the sulforhodamine B (SRB) colorimetric assay or CellTiter-Glo luminescent cell viability assay.
-
Data Analysis: The absorbance or luminescence values are normalized to the control wells, and IC50 values are calculated using non-linear regression analysis.[1]
Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation status of HER receptors and downstream signaling proteins.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with this compound, trastuzumab, or a combination for specified time points (e.g., 2, 8, 24 hours). Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of HER2, HER3, Akt, and ERK. After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Tumor Implantation: Human breast cancer cells (e.g., BT474) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³). Mice are then randomized into treatment groups (e.g., vehicle control, trastuzumab, this compound, this compound + trastuzumab).
-
Drug Administration: this compound is administered orally (e.g., daily), and trastuzumab is administered intraperitoneally (e.g., twice weekly).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated for each treatment group.[1][13]
Conclusion
This compound represents a significant advancement in the treatment of HER2-positive breast cancer, particularly in the context of trastuzumab resistance. Its irreversible, pan-HER inhibitory activity effectively circumvents the primary mechanisms of resistance, leading to potent anti-tumor effects. Preclinical and clinical data strongly support the use of this compound, both as a single agent and in combination with trastuzumab, to improve outcomes for patients with trastuzumab-resistant disease. Further research into predictive biomarkers will help to identify the patient populations most likely to benefit from this targeted therapy.
References
- 1. This compound overcomes trastuzumab resistance in HER2 amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 4. This compound for breast cancer – the key is managing gastrointestinal toxicity | Cancer Biology [blogs.shu.edu]
- 5. Strategies to overcome trastuzumab resistance in HER2-overexpressing breast cancers: focus on new data from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound extends adjuvant treatment of patients with HER2-positive breast cancer | MDedge [mdedge.com]
- 10. This compound after trastuzumab-based ... | Article | H1 Connect [archive.connect.h1.co]
- 11. This compound after trastuzumab-based adjuvant therapy in patients with HER2-positive breast cancer (ExteNET): a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound in Combination With Trastuzumab for the Treatment of Patients With Advanced HER2-positive Breast Cancer: A Phase I/II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Reverses ATP-Binding Cassette B1-Mediated Chemotherapeutic Drug Resistance In Vitro, In Vivo, and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Neratinib In Vitro Cell Proliferation Assay
Introduction
Neratinib is a potent, irreversible, small-molecule tyrosine kinase inhibitor (TKI) that targets the human epidermal growth factor receptor (HER) family, including HER1 (EGFR), HER2, and HER4.[1][2][3] By covalently binding to the ATP-binding site in the kinase domain of these receptors, this compound blocks their autophosphorylation and downstream signaling.[1][4] This inhibition disrupts key pathways responsible for cell growth and survival, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[1][4][5] Consequently, this compound leads to cell cycle arrest, primarily at the G1-S phase transition, and a reduction in tumor cell proliferation.[4][5][6]
The in vitro cell proliferation assay is a fundamental tool for evaluating the cytotoxic and cytostatic effects of this compound on cancer cell lines, particularly those overexpressing HER2. This document provides a detailed protocol for assessing this compound's efficacy using a colorimetric MTT assay, which measures cell metabolic activity as an indicator of cell viability.
Mechanism of Action: this compound Inhibition of HER2 Signaling
This compound exerts its anti-proliferative effects by irreversibly inhibiting HER family kinases. In HER2-positive cancer cells, HER2 receptors form homodimers or heterodimers (e.g., with HER3), leading to autophosphorylation of tyrosine residues in their intracellular domain. This activates downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which promote cell proliferation, survival, and differentiation. This compound's irreversible binding prevents this phosphorylation, effectively shutting down these oncogenic signals and inhibiting tumor cell growth.[4][5]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of Action of this compound: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]
- 4. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, this compound and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nerlynxhcp.com [nerlynxhcp.com]
- 6. This compound shows efficacy in the treatment of HER2 amplified carcinosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Determining the IC50 of Neratinib in HER2-Positive Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of neratinib, a potent irreversible pan-HER tyrosine kinase inhibitor, in HER2-positive cancer cell lines. This compound is an approved therapeutic for HER2-positive breast cancer, and understanding its potency in various cell line models is crucial for preclinical research and drug development.[1][2][3] This application note includes comprehensive methodologies for cell culture, execution of a cell viability assay, and data analysis. Additionally, it presents a summary of reported this compound IC50 values in common HER2-positive cell lines and visual diagrams of the HER2 signaling pathway and the experimental workflow.
Introduction
The human epidermal growth factor receptor 2 (HER2) is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases.[4] Overexpression or amplification of HER2 is a key driver in approximately 15-20% of breast cancers and is associated with aggressive disease and poor prognosis.[3][4] this compound (HKI-272) is an orally available, irreversible inhibitor that targets HER1 (EGFR), HER2, and HER4.[1][5][6] It covalently binds to the kinase domain of these receptors, leading to sustained inhibition of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival.[1][2][6][7] The determination of the IC50 value is a fundamental in vitro assay to quantify the potency of a compound in inhibiting a specific biological process, such as cell proliferation.
Data Presentation: this compound IC50 Values
The following table summarizes the reported IC50 values for this compound in various HER2-positive cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as incubation time and the specific cell viability assay used.[8]
| Cell Line | Cancer Type | Reported IC50 (nM) | Reference(s) |
| SK-BR-3 | Breast Adenocarcinoma | 2 - 3 | [3][7][8] |
| BT-474 | Breast Ductal Carcinoma | 2 - 5 | [3][5][7][8] |
| AU565 | Breast Adenocarcinoma | Not explicitly found | |
| HCC1569 | Breast Carcinoma | < 5 | [7] |
| EFM-192A | Breast Carcinoma | < 5 | [7] |
| 3T3/neu | Murine Fibroblast (HER2 transfected) | 2 - 3 | [3][7] |
Signaling Pathway
This compound exerts its anti-cancer effects by irreversibly inhibiting the tyrosine kinase activity of HER family receptors, thereby blocking downstream signaling cascades.
Caption: this compound's mechanism of action on the HER2 signaling pathway.
Experimental Protocols
This section provides a detailed protocol for determining the IC50 of this compound using a common colorimetric method, the MTT assay. This assay measures cell metabolic activity as an indicator of cell viability.[9][10][11]
Materials and Reagents
-
HER2-positive cancer cell lines (e.g., SK-BR-3, BT-474)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9][12]
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
Caption: Workflow for determining this compound IC50 in cancer cell lines.
Step-by-Step Procedure
1. Cell Culture and Maintenance
-
Culture HER2-positive cell lines (e.g., SK-BR-3, BT-474) in their recommended complete medium.[13]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells upon reaching 80-90% confluency using Trypsin-EDTA. Ensure cells are in the logarithmic growth phase before starting the experiment.
2. Cell Seeding
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should be determined empirically for each cell line to ensure they are in an exponential growth phase during the drug treatment period.[12][14]
-
Incubate the plate overnight to allow for cell attachment.
3. Preparation of this compound Stock and Dilutions
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.[7] Aliquot and store at -20°C or -80°C.
-
On the day of the experiment, prepare a series of working solutions of this compound by performing serial dilutions in complete culture medium. A typical concentration range for this compound could be from 0.1 nM to 1 µM. It is advisable to include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
4. Drug Treatment
-
Carefully remove the medium from the wells of the 96-well plate containing the attached cells.
-
Add 100 µL of the various concentrations of this compound-containing medium to the respective wells. Each concentration should be tested in triplicate or quadruplicate.
-
Include wells with vehicle control (DMSO) and untreated cells (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator. The incubation time can be varied (e.g., 48, 72, or 96 hours) depending on the cell line's doubling time and the experimental design.[14]
5. MTT Assay
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[10]
-
After the incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[9][11]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.[10][12]
6. Data Acquisition and Analysis
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of this compound that results in a 50% reduction in cell viability.
Conclusion
This document provides a standardized framework for determining the IC50 of this compound in HER2-positive cancer cell lines. Adherence to these detailed protocols will enable researchers to generate reliable and reproducible data on the potency of this compound, which is essential for preclinical drug evaluation and for furthering our understanding of its therapeutic potential in HER2-driven malignancies. The provided IC50 values and pathway diagrams serve as a valuable resource for researchers in the field of oncology and drug development.
References
- 1. nerlynxhcp.com [nerlynxhcp.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor this compound Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of this compound: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, this compound and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. IC50 Analysis and MTT viability assay [bio-protocol.org]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. texaschildrens.org [texaschildrens.org]
Application Note: Neratinib's Efficacy and Mechanism in HER2-Positive Breast Cancer Cell Lines SKBR3 and BT474
Introduction
Human Epidermal Growth Factor Receptor 2 (HER2)-positive breast cancer, characterized by the overexpression of the HER2 protein, accounts for approximately 15-20% of all breast cancers and is associated with aggressive disease and poor prognosis. The SKBR3 and BT474 cell lines are canonical in vitro models for HER2-positive breast cancer, as both exhibit significant HER2 gene amplification and protein overexpression. Neratinib (Nerlynx®) is an oral, irreversible, pan-HER tyrosine kinase inhibitor (TKI) that targets HER1 (EGFR), HER2, and HER4.[1][2] Unlike reversible inhibitors, this compound forms a covalent bond with a cysteine residue in the ATP-binding pocket of the receptors, leading to sustained inhibition of downstream signaling pathways.[1][2] This application note details the effects of this compound on SKBR3 and BT474 cells, summarizing key quantitative data and providing detailed protocols for experimental validation.
Mechanism of Action
This compound exerts its anti-tumor activity by irreversibly inhibiting the kinase activity of EGFR, HER2, and HER4.[3] This blockade prevents receptor autophosphorylation, thereby inhibiting critical downstream oncogenic signaling cascades, primarily the PI3K/Akt (Protein Kinase B) and MAPK (Mitogen-Activated Protein Kinase) pathways.[1][2][4][5] The inhibition of these pathways disrupts fundamental cellular processes, leading to cell cycle arrest and apoptosis, which ultimately curbs tumor cell proliferation.[4][6][7] In both SKBR3 and BT474 cells, this compound treatment has been shown to effectively inhibit the phosphorylation of all HER family receptors and the downstream effectors Akt and ERK.[5][8]
Caption: this compound inhibits HER2 signaling, blocking PI3K/Akt and MAPK pathways.
Quantitative Data Summary
This compound demonstrates high potency in HER2-overexpressing cell lines. The following tables summarize key quantitative findings from published studies.
Table 1: this compound IC50 Values for Cell Proliferation
| Cell Line | IC50 Value (nM) | Citation(s) |
| SKBR3 | 2-3 | [4][9] |
| BT474 | 2-3 | [4][9] |
| BT474 | 59 | [10] |
IC50 values can vary based on experimental conditions and assay type.
Table 2: this compound IC50 for Key Signaling Events in BT474 Cells
| Target/Event | IC50 Value (nM) | Citation(s) |
| HER2 Autophosphorylation | 5 | [4] |
| Cyclin D1 Expression | 9 | [4] |
| Rb Phosphorylation | 9 | [4] |
Table 3: Observed Effects of this compound on Signaling and Cell Fate
| Cell Line | Effect | Observation Details | Citation(s) |
| SKBR3 & BT474 | Inhibition of HER Phosphorylation | Acute treatment inhibits phosphorylation of EGFR, HER2, HER3, and HER4. | [5][8] |
| SKBR3 & BT474 | Downstream Pathway Inhibition | Reduced phosphorylation of Akt and ERK. | [1][5][8] |
| SKBR3 | pERK Reactivation | Reactivation of pERK was observed after 24 hours at lower drug concentrations. | [5][8] |
| BT474 | Sustained pERK Inhibition | No reactivation of pERK was observed, reflecting higher sensitivity. | [5][8] |
| SKBR3 & BT474 | Total HER2 Reduction | After 24h with 50 nM this compound, total HER2 levels were reduced in SKBR3 and undetectable in BT474. | [5][8] |
| BT474 | Cell Cycle Arrest | Inhibition of Cyclin D1 and Rb phosphorylation leads to G1-S arrest. | [4] |
| SKBR3 & BT474 | Apoptosis Induction | Treatment with this compound promotes apoptosis. | [8][11] |
Experimental Protocols
The following are detailed protocols for assessing the efficacy of this compound in SKBR3 and BT474 cell culture models.
Caption: General workflow for testing this compound in cell culture models.
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: SKBR3 (ATCC® HTB-30™) and BT474 (ATCC® HTB-20™).
-
Media:
-
SKBR3: McCoy's 5A Medium Modified supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
BT474: Hybri-Care Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells, centrifuge, and resuspend in fresh medium for seeding new flasks.
Protocol 2: Cell Viability (Sulforhodamine B - SRB) Assay
-
Seeding: Seed 5,000-10,000 cells per well in 96-well plates and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of this compound (e.g., 0.1 nM to 1 µM) in complete medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO).
-
Incubation: Incubate plates for 72-96 hours at 37°C.
-
Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash plates five times with slow-running tap water and allow to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly wash plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Reading: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 3: Western Blotting for Signaling Pathway Analysis
-
Seeding & Treatment: Seed 1-2 x 10^6 cells in 6-well plates. After overnight attachment, treat with desired concentrations of this compound for specific time points (e.g., 1, 6, 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize phosphoprotein levels to their respective total protein levels.
Caption: Logical flow of this compound's anti-proliferative effects.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
-
Seeding & Treatment: Seed 1 x 10^6 cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells. Adherent cells should be detached using trypsin.
-
Fixation: Wash cells with PBS, then fix by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Interpretation: Use analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Look for an accumulation of cells in the G1 phase, indicative of G1-S arrest.[4]
References
- 1. Combining this compound with CDK4/6, mTOR and MEK inhibitors in models of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, this compound and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound overcomes trastuzumab resistance in HER2 amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanism of Action of this compound: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]
- 8. oncotarget.com [oncotarget.com]
- 9. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor this compound Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. This compound plus dasatinib is highly synergistic in HER2-positive breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Neratinib Dosage and Administration for In Vivo Mouse Xenograft Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of neratinib dosage and administration for in vivo mouse xenograft studies. The information is compiled from various preclinical studies and is intended to guide researchers in designing their own experiments.
Introduction
This compound is an oral, irreversible, pan-HER tyrosine kinase inhibitor that targets HER1 (EGFR), HER2, and HER4.[1] By inhibiting these receptors, this compound blocks downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.[1] This mechanism of action makes this compound a potent anti-cancer agent in tumors that overexpress or have mutations in the HER family of receptors. Preclinical studies in mouse xenograft models are essential for evaluating the efficacy and safety of this compound before clinical translation.
Data Presentation: this compound Dosage in Mouse Xenograft Models
The following table summarizes the quantitative data on this compound dosage from various in vivo mouse xenograft studies.
| Tumor Type | Cell Line/Model | Mouse Strain | This compound Dosage | Administration Route | Treatment Schedule | Key Findings |
| Non-Small Cell Lung Cancer | H2170, Calu-3 (HER2-amplified), H1781 (HER2-mutant) | Nude Mice | 40 mg/kg | Oral Gavage | 6 days a week | Significantly inhibited tumor growth.[2][3] |
| Carcinosarcoma | SARARK 6 (HER2/neu amplified) | Not Specified | 40 mg/kg | Oral Gavage | 5 days a week | Significantly inhibited tumor growth and prolonged survival.[4] |
| Ovarian Carcinoma | HER2-amplified epithelial ovarian carcinoma xenografts | Not Specified | 40 mg/kg/day | Oral Gavage | 5 days a week | Significantly inhibited tumor growth and improved overall survival.[5] |
| Breast Cancer, Colorectal Cancer, Esophageal Cancer | Patient-Derived Xenografts (PDXs) | Nude Mice | 10 mg/kg | Oral | Daily | Increased event-free survival when combined with other inhibitors.[6] |
| Toxicity Study | C57BL/6J Mice (non-tumor bearing) | C57BL/6J | 100 mg/kg | Oral Gavage | Daily for 12-18 days | Caused persistent histological damage in the GI tract.[7] |
Experimental Protocols
Preparation of this compound for Oral Administration
-
Vehicle: this compound is typically dissolved in a vehicle suitable for oral gavage in mice. A common vehicle is water containing 0.5% methylcellulose and 0.4% polysorbate 80.[5]
-
Preparation:
-
Calculate the total amount of this compound and vehicle required for the study cohort and duration.
-
Weigh the required amount of this compound powder.
-
In a sterile container, gradually add the this compound powder to the vehicle while vortexing or stirring continuously to ensure a homogenous suspension.
-
Prepare fresh on the day of administration or store as per stability data, protected from light.
-
Animal Handling and Xenograft Establishment
-
Animal Models: Athymic nude mice are commonly used for xenograft studies as they lack a functional thymus and cannot mount an effective T-cell mediated immune response against foreign cells.[1]
-
Cell Implantation:
-
Tumor cells are cultured and harvested at the appropriate confluency.
-
Cells are resuspended in a suitable medium, such as a mixture of media and Matrigel, to support initial tumor growth.
-
A specific number of cells (typically 1 x 10^6 to 1 x 10^7) are injected subcutaneously into the flank of the mice.
-
-
Tumor Monitoring:
This compound Administration by Oral Gavage
-
Animal Restraint: Gently but firmly restrain the mouse to prevent movement and ensure accurate dosing.
-
Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the esophagus. Ensure the needle does not enter the trachea.
-
Drug Administration: Slowly administer the prepared this compound suspension.
-
Post-Administration Monitoring: Observe the animal for any immediate signs of distress.
Efficacy Evaluation
-
Tumor Growth Inhibition: Continue to measure tumor volumes throughout the study. The percentage of tumor growth inhibition is a primary endpoint.
-
Survival: Monitor the overall survival of the mice.[4]
-
Body Weight: Record the body weight of the mice regularly to assess toxicity.
-
Endpoint: The study may be terminated when tumors reach a humane endpoint (e.g., necrotic, or reach a certain size like 1 cm³), or after a predefined treatment period.[4]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits HER family receptor signaling.
Experimental Workflow for this compound In Vivo Studies
Caption: Workflow for a typical this compound xenograft study.
References
- 1. Profile of this compound and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-tumor effect of this compound against lung cancer cells harboring HER2 oncogene alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound shows efficacy in the treatment of HER2 amplified carcinosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of this compound in the treatment of HER2/neu-amplified epithelial ovarian carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combining this compound with CDK4/6, mTOR and MEK inhibitors in models of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound causes non-recoverable gut injury and reduces intestinal cytochrome P450 3A enzyme in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Application Notes and Protocols for Neratinib Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical models and protocols for evaluating neratinib in combination with various targeted agents. The information is intended to guide researchers in designing and executing robust preclinical studies to explore novel therapeutic strategies for HER2-positive and HER2-mutant cancers.
Introduction to this compound
This compound is an irreversible pan-HER tyrosine kinase inhibitor that targets EGFR (HER1), HER2, and HER4. It is approved for the treatment of HER2-positive breast cancer in both the adjuvant and metastatic settings.[1] Preclinical research is actively exploring its efficacy in combination with other targeted therapies to enhance its anti-tumor activity and overcome potential resistance mechanisms.[1][2]
Key Combination Strategies and Preclinical Models
Preclinical studies have identified several promising combination strategies for this compound. These investigations have utilized a range of in vitro and in vivo models to assess synergy and efficacy.
In Vitro Models: Cell Lines
A variety of human breast cancer cell lines are commonly used to evaluate this compound combination therapies. These lines represent different subtypes of breast cancer, including HER2-amplified, HER2-mutant, and hormone receptor-positive models.
Table 1: Summary of In Vitro Data for this compound Combination Therapies in HER2+ Breast Cancer Cell Lines
| Combination Agent | Cell Line | IC50 (this compound alone) | Combination Effect | Reference |
| Palbociclib (CDK4/6 Inhibitor) | HCC-1954 | ~5 nM | Synergistic (CI < 0.3) | [1] |
| BT-474 | ~3.6 nM | Synergistic (CI < 0.3) | [1] | |
| Everolimus (mTOR Inhibitor) | HCC-1954 | ~5 nM | Synergistic (CI < 0.3) | [1] |
| BT-474 | ~3.6 nM | Synergistic (CI < 0.3) | [1] | |
| Trametinib (MEK Inhibitor) | HCC-1954 | ~5 nM | Synergistic (CI < 0.3) | [1] |
| BT-474 | ~3.6 nM | Synergistic (CI < 0.3) | [1] | |
| Alpelisib (PI3Kα Inhibitor) | HCC-1954 | ~5 nM | Synergistic (CI < 0.3) | [1] |
| BT-474 | ~3.6 nM | Synergistic (CI < 0.3) | [1] | |
| Trastuzumab | SKBR3 | - | Additive/Synergistic | |
| BT474 | - | Additive/Synergistic | ||
| Fulvestrant | MDA-MB-361 | <5 nM | Synergistic | [3] |
CI: Combination Index; a value < 1 indicates synergy. Note: IC50 values can vary between studies and experimental conditions.
In Vivo Models: Xenografts
Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are crucial for evaluating the in vivo efficacy of this compound combinations.
Table 2: Summary of In Vivo Data for this compound Combination Therapies
| Combination Agent | Cancer Type | Animal Model | Key Findings | Reference |
| Palbociclib | HER2+ Breast, Colorectal, Esophageal Cancer | PDX | Increased event-free survival in all tested models. | [1] |
| Everolimus | HER2+ Breast, Colorectal Cancer | PDX | 100% increase in median event-free survival in 25% of models. | [1] |
| Trametinib | HER2+ Breast, Colorectal, Esophageal Cancer | PDX | 100% increase in median event-free survival in 60% of models. | [1] |
| Ado-trastuzumab emtansine (T-DM1) | HER2+ Breast Cancer Brain Metastases | Orthotopic PDX | Significantly reduced tumor growth compared to single agents. | [2] |
| Fulvestrant | ER+/HER2+ Breast Cancer | CDX (MDA-MB-361) | Maintained complete responses and prevented tumor recurrence. | |
| Trastuzumab | HER2+ Breast Cancer | CDX (BT474) | Additive tumor growth inhibition. | [4] |
Signaling Pathways and Mechanisms of Action
This compound-based combination therapies often target multiple nodes within the HER2 signaling network and downstream pathways, leading to enhanced anti-tumor effects.
Caption: Simplified HER2 signaling pathway and points of intervention for this compound and combination therapies.
Experimental Protocols
Detailed protocols are essential for the reproducibility of preclinical findings. The following sections outline standard methodologies for key in vitro and in vivo experiments.
In Vitro Cell Viability Assay
This protocol is used to determine the cytotoxic or cytostatic effects of drug combinations on cancer cell lines.
Caption: General workflow for an in vitro cell viability assay.
Protocol:
-
Cell Seeding: Seed breast cancer cells (e.g., BT-474, SK-BR-3, HCC-1954) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent(s) in appropriate cell culture medium.
-
Treatment: Treat the cells with single agents and combinations at various concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent such as MTT or CellTiter-Glo® to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each single agent and combination. Use software such as CompuSyn or CalcuSyn to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5]
Western Blotting for Signaling Pathway Analysis
This protocol is used to assess changes in protein expression and phosphorylation levels within key signaling pathways upon drug treatment.
Protocol:
-
Cell Lysis: Treat cells with this compound and/or combination agents for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-HER2, total HER2, p-AKT, total AKT, p-ERK, total ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
In Vivo Xenograft Tumor Model
This protocol describes the establishment and treatment of xenograft models to evaluate the in vivo efficacy of this compound combination therapies.
Caption: General workflow for an in vivo xenograft study.
Protocol:
-
Animal Models: Use immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) or implant a small fragment of a patient-derived tumor into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, and this compound combination).
-
Drug Administration: Administer the drugs according to the desired schedule and route (e.g., this compound via oral gavage daily). For example, in some studies, this compound has been administered at 20 mg/kg daily.
-
Monitoring: Continue to monitor tumor volume and mouse body weight throughout the study to assess efficacy and toxicity.
-
Endpoint: The study endpoint may be a specific tumor volume, a predetermined number of treatment days, or a notable decline in animal health.
-
Data Analysis: Analyze the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analyses (e.g., t-test, ANOVA) should be performed to determine the significance of the observed effects. For PDX models, event-free survival (time for tumor volume to double) is also a key endpoint.[1]
Conclusion
The preclinical data strongly support the continued investigation of this compound in combination with various targeted agents. The protocols and models outlined in these application notes provide a framework for researchers to further explore the potential of these combination therapies in HER2-driven cancers. Careful experimental design and adherence to detailed protocols are critical for generating reliable and translatable preclinical data that can inform future clinical trials.
References
- 1. Combining this compound with CDK4/6, mTOR and MEK inhibitors in models of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THER-12. PRECLINICAL EVALUATION OF this compound PLUS T-DM1 IN ORTHOTOPIC PDX MODELS OF HER2-POSITIVE BREAST CANCER BRAIN METASTASES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Neratinib Target Engagement Assessment using CETSA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neratinib is a potent, irreversible pan-HER tyrosine kinase inhibitor that targets epidermal growth factor receptor (EGFR/HER1), human epidermal growth factor receptor 2 (HER2), and HER4.[1] It is utilized in the treatment of HER2-positive breast cancer.[2] Verifying and quantifying the engagement of this compound with its intended targets within a cellular context is crucial for understanding its mechanism of action, optimizing dosage, and developing biomarkers. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the direct measurement of a drug's binding to its target protein in intact cells and tissues.[3]
This document provides detailed application notes and experimental protocols for assessing this compound's target engagement using CETSA.
Principle of CETSA
The fundamental principle of CETSA is based on ligand-induced thermal stabilization of proteins.[4] When a drug, such as this compound, binds to its target protein (e.g., HER2), it often increases the protein's resistance to heat-induced denaturation.[5] By heating cell lysates or intact cells to various temperatures, one can generate a "melting curve" for the target protein. In the presence of a binding ligand like this compound, this curve will shift to a higher temperature, indicating target engagement. The magnitude of this thermal shift can be correlated with the extent of target engagement.
Data Presentation
Note on Data Availability: As of the latest available public information, specific quantitative CETSA data (thermal shift values or isothermal dose-response curves) for this compound has not been published. Therefore, to illustrate the principles and the expected data format, the following tables present representative CETSA data for Crizotinib, a well-characterized kinase inhibitor. This data serves as a proxy to demonstrate how this compound's target engagement data would be structured and interpreted.
Table 1: Example Thermal Shift Data for a Kinase Inhibitor (Proxy Data)
This table illustrates the change in the aggregation temperature (Tagg) of a target kinase in different cell lines upon treatment with a kinase inhibitor. A positive ΔTagg indicates stabilization of the target protein due to drug binding.
| Cell Line | Treatment | Target Protein | Tagg (°C) (Vehicle) | Tagg (°C) (Inhibitor) | ΔTagg (°C) |
| Cell Line A (Sensitive) | 2 µM Inhibitor | Kinase X | 48.5 | 52.0 | +3.5 |
| Cell Line B (Resistant) | 2 µM Inhibitor | Kinase X | 48.7 | 49.0 | +0.3 |
Table 2: Example Isothermal Dose-Response CETSA Data (Proxy Data)
This table shows the half-maximal effective concentration (EC50) for target engagement, determined by treating cells with varying concentrations of a kinase inhibitor at a fixed temperature. This provides a quantitative measure of the drug's potency in binding to its target in a cellular environment.
| Cell Line | Target Protein | Fixed Temperature for ITDR (°C) | CETSA EC50 (µM) |
| Cell Line A | Kinase X | 50.0 | 0.25 |
| Cell Line B | Kinase X | 50.0 | > 5.0 |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound.
Caption: HER2 Signaling Pathway Inhibition by this compound.
Caption: EGFR Signaling Pathway Inhibition by this compound.
Experimental Workflow
The following diagram outlines the general workflow for a CETSA experiment to assess this compound's target engagement.
Caption: General Workflow for a CETSA Experiment.
Experimental Protocols
Protocol 1: CETSA Melt Curve Analysis for this compound Target Engagement
This protocol describes the generation of a thermal melt curve for HER2 in the presence and absence of this compound to determine the thermal shift (ΔTagg).
Materials:
-
HER2-positive breast cancer cell line (e.g., SKBR3, BT474)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibody against HER2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
Thermal cycler
-
Centrifuge
Procedure:
-
Cell Culture and Treatment:
-
Culture HER2-positive cells to ~80% confluency.
-
Treat cells with a saturating concentration of this compound (e.g., 1-5 µM) or an equivalent volume of DMSO (vehicle) for 1-2 hours at 37°C.
-
-
Cell Harvesting and Preparation:
-
Harvest cells by scraping or trypsinization.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors to a final concentration of 10-20 x 10^6 cells/mL.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes (50-100 µL per tube).
-
Heat the aliquots in a thermal cycler for 3 minutes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments).
-
Include an unheated control (maintained at room temperature or on ice).
-
-
Cell Lysis and Protein Extraction:
-
Immediately after heating, lyse the cells by adding an equal volume of lysis buffer and incubating on ice for 30 minutes with vortexing every 10 minutes.
-
Alternatively, perform freeze-thaw cycles to ensure complete lysis.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant (soluble protein fraction).
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Analyze the samples by SDS-PAGE and Western blotting using a primary antibody against HER2.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized band intensity (as a percentage of the unheated control) against the corresponding temperature for both vehicle- and this compound-treated samples.
-
Fit the data to a sigmoidal curve to determine the Tagg (the temperature at which 50% of the protein is denatured).
-
Calculate the thermal shift (ΔTagg) by subtracting the Tagg of the vehicle-treated sample from the Tagg of the this compound-treated sample.
-
Protocol 2: Isothermal Dose-Response (ITDR) CETSA for this compound
This protocol is used to determine the EC50 of this compound for HER2 target engagement in a cellular context.
Procedure:
-
Cell Culture and Harvesting:
-
Culture and harvest HER2-positive cells as described in Protocol 1.
-
-
Drug Treatment:
-
Aliquot the cell suspension into separate tubes.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 10 µM) and a vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Heat all samples at a single, fixed temperature for 3 minutes. This temperature should be chosen from the melt curve data (Protocol 1) and should be in the steep part of the curve for the vehicle-treated sample (e.g., the Tagg).
-
-
Lysis, Fractionation, and Analysis:
-
Perform cell lysis, separation of soluble proteins, and Western blot analysis for HER2 as described in Protocol 1.
-
-
Data Analysis:
-
Quantify the band intensities for each this compound concentration.
-
Plot the normalized band intensity against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of this compound required to achieve 50% of the maximal thermal stabilization.
-
CETSA provides a robust and physiologically relevant method for assessing the target engagement of this compound with its target kinases, HER1, HER2, and HER4, in a cellular environment. The protocols outlined above, in conjunction with the provided example data and pathway diagrams, offer a comprehensive guide for researchers and drug development professionals to quantitatively evaluate the interaction of this compound with its targets, thereby aiding in the understanding of its therapeutic mechanism and the development of effective cancer therapies.
References
- 1. Drug: Lapatinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Afatinib in EGFR TKI-naïve patients with locally advanced or metastatic EGFR mutation-positive non-small cell lung cancer: Interim analysis of a Phase 3b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug: Afatinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
Application Notes and Protocols for the Use of Neratinib in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing neratinib, an irreversible pan-HER tyrosine kinase inhibitor, in patient-derived xenograft (PDX) models of various cancers. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound as a single agent or in combination therapies.
Introduction
Patient-derived xenograft (PDX) models, developed by implanting tumor tissue from a patient into an immunodeficient mouse, are a powerful tool in translational cancer research. They are known to recapitulate the heterogeneity and molecular characteristics of the original human tumor more faithfully than traditional cell line-derived xenograft models.[1] this compound is an irreversible tyrosine kinase inhibitor that targets the human epidermal growth factor receptor (HER) family, including HER1 (EGFR), HER2, and HER4.[2][3][4] By inhibiting these receptors, this compound blocks downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[2][3][5] This document outlines the application of this compound in PDX models of HER2-positive breast, colorectal, and other cancers.
Data Presentation: Efficacy of this compound in HER2+ PDX Models
The following table summarizes the in vivo efficacy of this compound in combination with other targeted therapies in five different HER2-positive PDX models. The data highlights the tumor growth inhibition (TGI) and increased event-free survival (EFS), defined as the time to tumor doubling. While these are combination studies, they provide valuable insight into the activity of this compound in these models.
Table 1: In Vivo Efficacy of this compound Combinations in HER2+ PDX Models [6][7]
| PDX Model | Cancer Type | Treatment Groups | Tumor Growth Inhibition (T/C Ratio) | Increase in Median Event-Free Survival (EFS) vs. Control |
| TMR-248 | Breast Cancer | This compound + Palbociclib | 0.16 | Yes (p<0.05) |
| MDA-PDX.003.025 | Breast Cancer | This compound + Everolimus | Not Specified | Yes (p<0.05) |
| This compound + Palbociclib | 0.03 | Yes (p<0.05) | ||
| B8086 | Colorectal Cancer | This compound + Trametinib | Not Specified | Yes (p<0.05) |
| This compound + Palbociclib | 0.11 | Yes (p<0.05) | ||
| MDA-PDX.003.087 | Colorectal Cancer | This compound + Palbociclib | 0.07 | Yes (p<0.05) |
| MDA-PDX.003.164 | Gastroesophageal Junction Cancer | This compound + Everolimus | Not Specified | Yes (p<0.05) |
| This compound + Trametinib | Not Specified | Yes (p<0.05) | ||
| This compound + Palbociclib | 0.08 | Yes (p<0.05) |
T/C Ratio: Treatment/Control tumor volume ratio. A lower T/C ratio indicates greater tumor growth inhibition. Data is derived from studies where this compound was used in combination. The contribution of this compound to the overall effect is significant as demonstrated by the improved efficacy over single-agent treatments in the source studies.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in PDX models.
Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the general steps for establishing subcutaneous PDX models.
Materials:
-
Fresh patient tumor tissue collected under sterile conditions
-
Tissue storage solution (e.g., MACS Tissue Storage Solution)
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) or SCID)
-
Sterile surgical instruments (scalpels, forceps)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Anesthetics
Procedure:
-
Tissue Collection and Transport: Collect fresh tumor tissue from surgery or biopsy in a sterile container with tissue storage solution on ice and transport it to the laboratory immediately.[6]
-
Tumor Processing: In a sterile biosafety cabinet, wash the tumor tissue with cold PBS. Mince the tissue into small fragments (approximately 3x3x3 mm).[6]
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant one to two tumor fragments into the pocket. Optionally, the fragments can be mixed with Matrigel to improve engraftment rates.
-
Close the incision with surgical clips or sutures.
-
-
Monitoring: Monitor the mice for tumor growth by palpation and caliper measurements twice a week. The initial tumor engraftment (P0 generation) can take several months.
-
Passaging: Once the P0 tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor. Process the tumor as described in step 2 and implant the fragments into new host mice to generate subsequent passages (P1, P2, etc.).
This compound Administration in PDX Models
This protocol describes the preparation and oral administration of this compound to tumor-bearing mice.
Materials:
-
This compound powder
-
Vehicle solution: 0.5% methylcellulose in sterile water[8]
-
Oral gavage needles
-
Syringes
Procedure:
-
This compound Formulation: Prepare a suspension of this compound in the vehicle solution at the desired concentration (e.g., 2 mg/mL for a 20 mg/kg dose in a 20g mouse with a 0.2 mL gavage volume). Ensure the suspension is homogenous by vortexing or sonicating before each use.
-
Dosing:
-
Accurately weigh each mouse to determine the correct volume of this compound suspension to administer.
-
Administer this compound orally via gavage once daily or as per the experimental design (e.g., three times a week).[9] Dosages in published studies have ranged from 10 mg/kg to 40 mg/kg.[8][10]
-
The control group should receive the vehicle solution alone following the same procedure and schedule.
-
-
Treatment Duration: Continue treatment for the specified duration of the study, typically 21-40 days, or until tumors in the control group reach the predetermined endpoint volume.[9]
Assessment of In Vivo Antitumor Efficacy
This protocol details the measurement of tumor volume and the calculation of tumor growth inhibition.
Procedure:
-
Tumor Measurement: Measure the length and width of the subcutaneous tumors 2-3 times per week using digital calipers.[4]
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length × Width²) / 2 .[4]
-
Data Analysis:
-
Tumor Growth Curves: Plot the mean tumor volume ± standard error of the mean (SEM) for each treatment group over time.
-
Tumor Growth Inhibition (TGI): Calculate the TGI at the end of the study using the following formula: TGI (%) = [1 - (Mean volume of treated tumors / Mean volume of control tumors)] × 100
-
T/C Ratio: The treatment/control ratio is another measure of efficacy. T/C = (Median tumor volume of treated group / Median tumor volume of control group) .[11]
-
Event-Free Survival (EFS): EFS can be defined as the time for the tumor volume to double from its initial size at the start of treatment.[6]
-
Western Blot Analysis of HER2 Signaling Pathway
This protocol is for assessing the effect of this compound on the phosphorylation of key proteins in the HER2 signaling pathway in PDX tumor samples.
Materials:
-
PDX tumor tissue lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate and imaging system
Table 2: Recommended Primary Antibodies for Western Blot
| Target Protein | Supplier (Example) | Catalog # (Example) |
| Phospho-HER2 (Tyr1221/1222) | Cell Signaling Technology | 2243 |
| Total HER2/ErbB2 | Cell Signaling Technology | 2242S[4] |
| Phospho-Akt (Ser473) | Cell Signaling Technology | 4060 |
| Total Akt | Cell Signaling Technology | 4691 |
| Phospho-MAPK (Erk1/2) | Cell Signaling Technology | 4370 |
| Total MAPK (Erk1/2) | Cell Signaling Technology | 4695 |
| β-actin (Loading Control) | Cell Signaling Technology | 4970 |
Procedure:
-
Protein Extraction and Quantification: Homogenize frozen PDX tumor samples in lysis buffer and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the chemiluminescence substrate and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software.
Immunohistochemistry (IHC) for Ki-67
This protocol is for evaluating cell proliferation in this compound-treated PDX tumors by staining for the Ki-67 antigen.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) PDX tumor sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (3%)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody: anti-Ki-67 (e.g., MIB-1 clone)
-
HRP-conjugated secondary antibody and DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using antigen retrieval buffer in a pressure cooker or water bath.
-
Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Block non-specific antibody binding with a blocking solution.
-
Primary Antibody Incubation: Incubate the sections with the anti-Ki-67 primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Apply the HRP-conjugated secondary antibody followed by the DAB substrate to visualize the staining.
-
Counterstaining and Mounting: Counterstain the nuclei with hematoxylin, dehydrate the sections, and mount with a coverslip.
-
Quantification: The Ki-67 proliferation index can be quantified by counting the percentage of Ki-67-positive nuclei in multiple high-power fields using image analysis software or manual counting.[2][12]
Conclusion
The use of this compound in PDX models provides a clinically relevant platform to investigate its antitumor activity and mechanisms of action. The protocols and data presented here serve as a guide for researchers to design and conduct robust preclinical studies. Careful experimental design, execution, and data analysis are critical for translating findings from PDX models into potential clinical applications for patients with HER2-driven cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Immunohistochemistry for Evaluating the Distribution of Ki67 and Other Biomarkers in Tumor Sections and Use of the Method to Study Repopulation in Xenografts after Treatment with Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ErbB2 (HER-2) Polyclonal Antibody (PA5-14635) [thermofisher.com]
- 4. biocompare.com [biocompare.com]
- 5. HER2 Signaling Antibodies | Rockland [rockland.com]
- 6. Establishment of a high-fidelity patient-derived xenograft model for cervical cancer enables the evaluation of patient’s response to conventional and novel therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of this compound resistance in HER2-mutant metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound shows efficacy in the treatment of HER2 amplified carcinosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrative In Vivo Drug Testing Using Gene Expression Signature and Patient-Derived Xenografts from Treatment-Refractory HER2 Positive and Triple-Negative Subtypes of Breast Cancer [mdpi.com]
- 10. Combining this compound with CDK4/6, mTOR and MEK inhibitors in models of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. b16 tumor growth: Topics by Science.gov [science.gov]
- 12. Quantitative immunohistochemistry for evaluating the distribution of Ki67 and other biomarkers in tumor sections and use of the method to study repopulation in xenografts after treatment with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis of p-HER2 and p-AKT Inhibition by Neratinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of HER2 and AKT phosphorylation status in cancer cell lines following treatment with neratinib, a potent, irreversible pan-HER tyrosine kinase inhibitor. This compound is approved for the treatment of HER2-positive breast cancer and exerts its anti-tumor activity by blocking signaling through the HER family of receptors, including the critical PI3K/AKT pathway.[1][2][3] Western blotting is a fundamental technique to quantify the inhibition of specific signaling nodes, such as phosphorylated HER2 (p-HER2) and phosphorylated AKT (p-AKT), thereby confirming the on-target effect of this compound. This guide offers a step-by-step methodology, data interpretation guidelines, and visual representations of the underlying biological and experimental processes.
Introduction: this compound and the HER2/AKT Signaling Pathway
The Human Epidermal Growth Factor Receptor 2 (HER2, also known as ErbB2) is a receptor tyrosine kinase that is overexpressed in a significant portion of breast cancers and other solid tumors.[4][5] Upon dimerization with other HER family members, HER2 undergoes autophosphorylation on specific tyrosine residues, creating docking sites for downstream signaling proteins.[1] This activation triggers multiple oncogenic pathways, most notably the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which is central to promoting cell proliferation, survival, and resistance to apoptosis.[1][4]
This compound (Nerlynx®) is a small-molecule inhibitor that covalently binds to the ATP-binding site in the kinase domain of HER1, HER2, and HER4, leading to irreversible inhibition of their activity.[6][7] This action blocks the phosphorylation of the receptors and subsequently suppresses downstream cascades, including the PI3K/AKT pathway.[1][6] The analysis of p-HER2 and p-AKT levels is therefore a direct measure of this compound's pharmacodynamic effect in preclinical models. Studies have shown that this compound treatment leads to a significant, dose-dependent downregulation of p-HER2 and p-AKT in HER2-positive cancer cells.[8][9][10]
This compound's Mechanism of Action
This compound's primary mechanism involves the irreversible blockade of HER-family receptor autophosphorylation. This prevents the activation of PI3K, which in turn blocks the phosphorylation and activation of AKT. The inhibition of this critical survival pathway ultimately leads to cell cycle arrest and apoptosis in HER2-dependent cancer cells.[2]
Caption: this compound inhibits HER2, blocking the downstream PI3K/AKT pathway.
Quantitative Data Summary
Treatment of HER2-positive cancer cell lines with this compound results in a marked decrease in the phosphorylation of both HER2 and its downstream effector, AKT. The tables below summarize representative quantitative data derived from densitometric analysis of Western blots.
Table 1: Dose-Dependent Inhibition of p-HER2 and p-AKT by this compound (Data is representative based on findings reported in preclinical studies)[8][11]
| This compound Conc. (nM) | Treatment Time | % p-HER2 Inhibition (vs. Control) | % p-AKT Inhibition (vs. Control) |
| 0 (Vehicle) | 6 hours | 0% | 0% |
| 10 | 6 hours | 45% | 35% |
| 50 | 6 hours | 85% | 78% |
| 200 | 6 hours | 98% | 95% |
Table 2: Time-Dependent Inhibition of p-HER2 and p-AKT by this compound (Data is representative based on findings reported in preclinical studies)[8][12]
| This compound Conc. | Treatment Time (hours) | % p-HER2 Inhibition (vs. Control) | % p-AKT Inhibition (vs. Control) |
| 100 nM | 0 | 0% | 0% |
| 100 nM | 2 | 60% | 55% |
| 100 nM | 6 | 96% | 92% |
| 100 nM | 24 | 99% | 97% |
Detailed Experimental Protocol
This protocol outlines the steps for treating HER2-positive breast cancer cells (e.g., SKBR3, BT474) with this compound and subsequently analyzing p-HER2 and p-AKT levels via Western blot.
Part 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate HER2-positive cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Starvation (Optional): Once cells reach 50-60% confluency, you may reduce serum concentration (e.g., to 0.5% FBS) for 12-24 hours to reduce baseline signaling activity.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture media to achieve the desired final concentrations (e.g., 0, 10, 50, 200 nM).
-
Incubation: Remove the old media from the cells and add the this compound-containing media. Incubate for the desired time points (e.g., 6 hours). Include a vehicle-only (DMSO) control.
Part 2: Protein Extraction (Cell Lysis)
-
Preparation: Place the culture plates on ice. Prepare ice-cold RIPA or a similar lysis buffer supplemented with protease and phosphatase inhibitors (e.g., Halt™ Protease and Phosphatase Inhibitor Cocktail).[13]
-
Wash: Aspirate the culture medium and wash the cells once with 1-2 mL of ice-cold Phosphate-Buffered Saline (PBS).[14]
-
Lysis: Aspirate the PBS and add 100-150 µL of ice-cold lysis buffer to each well.[15]
-
Scraping: Scrape the cells using a cell scraper and transfer the resulting lysate to a pre-chilled microcentrifuge tube.
-
Incubation & Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at ~14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[13][14]
-
Collection: Carefully transfer the supernatant (protein extract) to a new, pre-chilled tube.
Part 3: Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Normalization: Based on the concentrations, calculate the volume of each lysate needed to ensure equal protein loading for all samples (typically 20-40 µg per lane).
Part 4: Sample Preparation, SDS-PAGE, and Protein Transfer
-
Sample Prep: Mix the calculated volume of lysate with Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared samples into the wells of a 4-20% gradient Tris-Glycine polyacrylamide gel and run the electrophoresis until adequate separation is achieved.[16]
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[16]
Part 5: Immunoblotting
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.
Part 6: Data Analysis and Quantification
-
Image Acquisition: Capture the chemiluminescent signal, ensuring the bands are not saturated.
-
Densitometry: Use image analysis software (e.g., ImageJ) to measure the band intensity for each protein.
-
Normalization: For phosphoproteins, normalize the intensity of the phospho-band (e.g., p-AKT) to the intensity of the corresponding total protein band (e.g., Total AKT).[18] Then, normalize this value to the loading control (e.g., β-actin) to correct for any loading variations.
-
Relative Quantification: Express the normalized intensity of treated samples as a percentage relative to the vehicle-treated control sample.[18]
Western Blot Experimental Workflow
The following diagram illustrates the key stages of the Western blot protocol for analyzing this compound's effects.
Caption: Workflow for Western blot analysis of this compound-treated cells.
References
- 1. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, this compound and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nerlynxhcp.com [nerlynxhcp.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor this compound Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer [mdpi.com]
- 5. Phospho-HER2/ErbB2 (Tyr1221/1222) (6B12) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. PI3K and MAPK Pathways as Targets for Combination with the Pan-HER Irreversible Inhibitor this compound in HER2-Positive Breast Cancer and TNBC by Kinome RNAi Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Extended Adjuvant Therapy with this compound Plus Fulvestrant Blocks ER/HER2 Crosstalk and Maintains Complete Responses of ER+/HER2+ Breast Cancers: Implications to the ExteNET Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound + fulvestrant + trastuzumab for HR-positive, HER2-negative, HER2-mutant metastatic breast cancer: outcomes and biomarker analysis from the SUMMIT trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - NP [thermofisher.com]
- 14. Sample preparation for western blot | Abcam [abcam.com]
- 15. Cellular protein extraction and Western blotting using dry transfer (iBlot system) [protocols.io]
- 16. Molecular analysis of HER2 signaling in human breast cancer by functional protein pathway activation mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Guide to western blot quantification | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Investigating Acquired Resistance to Neratinib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating mechanisms of acquired resistance to neratinib in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of acquired resistance to this compound?
Acquired resistance to this compound is a multifaceted issue observed in preclinical and clinical settings. The primary mechanisms can be broadly categorized as follows:
-
On-Target Alterations: These involve genetic changes in the ERBB2 gene (encoding HER2) itself. A common finding is the acquisition of secondary ERBB2 mutations, such as the T798I gatekeeper mutation, which can interfere with this compound's binding to the HER2 kinase domain.[1] Additionally, the accumulation of multiple HER2 genomic alterations, including mutations and gene amplification, can lead to reduced this compound sensitivity.[2][3]
-
Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the HER2 blockade imposed by this compound. This includes the hyperactivation of:
-
HER3/PI3K/AKT/mTOR pathway: Upregulation of HER3 signaling is a frequent escape mechanism.[2][3] Pre-existing HER3 mutations have been associated with poor outcomes in patients treated with this compound.[2]
-
SRC Family Kinases: Amplification and activation of YES1, a member of the SRC family of tyrosine kinases, has been shown to confer resistance to this compound.[4]
-
Other Receptor Tyrosine Kinases (RTKs): Activation of other RTKs, such as MET, can also mediate resistance.
-
-
Downstream Pathway Reactivation: Even with effective HER2 inhibition by this compound, downstream signaling pathways like the MAPK and PI3K/AKT/mTOR pathways can be reactivated through various mechanisms, leading to continued cell proliferation and survival.[5][6]
-
Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 and ABCG2, can actively pump this compound out of the cancer cells, reducing its intracellular concentration and efficacy.[7]
-
Cancer Stem Cells (CSCs): A subpopulation of cancer cells with stem-like properties can exhibit intrinsic resistance to this compound and contribute to tumor recurrence.[7]
Q2: My this compound-resistant cell line shows no secondary HER2 mutations. What are the likely alternative resistance mechanisms?
If sequencing of the ERBB2 gene in your resistant cell line reveals no secondary mutations, it is crucial to investigate bypass signaling pathways. The most common culprits are the hyperactivation of the HER3/PI3K/AKT/mTOR and MAPK pathways.[2][5] Additionally, consider the amplification or overexpression of other kinases like YES1 (a SRC family kinase) or MET.[4] It is also worthwhile to investigate the expression levels of drug efflux pumps like ABCB1 and ABCG2.[7]
Q3: How can I overcome this compound resistance in my experimental models?
Several strategies have shown promise in overcoming this compound resistance in preclinical models:
-
Dual HER2 Targeting: Combining this compound with another HER2-targeted agent, such as a monoclonal antibody (e.g., trastuzumab), can be more effective than this compound alone, even in cells with acquired resistance to trastuzumab.[8][9][10]
-
Inhibition of Downstream Pathways: Co-treatment with inhibitors of the PI3K/AKT/mTOR pathway (e.g., everolimus, alpelisib) or the MAPK pathway (e.g., trametinib) can effectively block escape routes and restore sensitivity to this compound.[2][6]
-
Targeting Bypass Signaling: If a specific bypass track is identified, such as YES1 amplification, combining this compound with an inhibitor of that target (e.g., dasatinib for YES1) can abrogate resistance.[4]
-
Combination with CDK4/6 Inhibitors: For hormone receptor-positive, HER2-mutant breast cancer models, combining this compound with a CDK4/6 inhibitor (e.g., palbociclib) and fulvestrant has shown significant antitumor activity.[2][11]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Troubleshooting Steps |
| Cells develop resistance to this compound much faster than expected. | High clonal heterogeneity in the parental cell line. Suboptimal this compound concentration leading to the selection of pre-existing resistant clones. | Perform single-cell cloning of the parental line to establish a more homogenous population. Titrate this compound to determine the optimal concentration that effectively kills sensitive cells without being excessively toxic, which might induce rapid and widespread resistance mechanisms. |
| Western blot analysis shows incomplete inhibition of p-HER2 in resistant cells despite high doses of this compound. | Presence of a gatekeeper mutation (e.g., T798I) in HER2 that sterically hinders this compound binding.[1] High levels of HER2 amplification requiring higher drug concentrations. | Sequence the HER2 kinase domain in your resistant cells to check for mutations. Perform a dose-response curve with this compound and assess p-HER2 levels at various concentrations. |
| p-HER2 is inhibited, but downstream signaling (p-AKT, p-ERK) remains active. | Activation of a bypass signaling pathway (e.g., HER3, MET, YES1) is compensating for the loss of HER2 signaling.[2][4] | Perform a phospho-RTK array to identify other activated receptor tyrosine kinases. Analyze the expression and phosphorylation status of HER3, MET, and SRC family kinases by western blot. |
| Resistant cells show increased expression of ABCG2 and/or ABCB1. | Selection for cells with high drug efflux capacity. | Use a fluorescent substrate of these pumps (e.g., Hoechst 33342 for ABCG2) in a side population assay to functionally confirm increased efflux.[7] Test if co-treatment with an inhibitor of these pumps can restore this compound sensitivity. |
Quantitative Data Summary
Table 1: this compound IC50 Values in HER2-Positive Breast Cancer Cell Lines
| Cell Line | Subtype | This compound IC50 (µM) | Reference |
| Sensitive Lines | |||
| SKBR3 | HER2-amplified | < 0.001 | [9] |
| BT474 | HER2-amplified | < 0.001 | [9] |
| MDA-MB-453 | HER2-amplified | ~0.002 | [9] |
| HCC1954 | HER2-amplified | ~0.003 | [9] |
| Relatively Insensitive Line | |||
| UACC-732 | HER2-amplified | 0.65 | [9] |
Table 2: Acquired HER2 Alterations Detected Post-Neratinib Treatment in Clinical Trials
| Trial | Baseline HER2 Mutation | Acquired HER2 Alterations | Reference |
| MutHER | L755S | R678Q, V697L | [2] |
| MutHER | G778_P780dup | D808H, T798I, I767M | [2] |
| SUMMIT | S310F | L785F (Gatekeeper) | [2] |
| SUMMIT | G778_P780dup | I767M, S310Y, Amplification | [2] |
Key Experimental Protocols
1. Generation of this compound-Resistant Cell Lines
-
Objective: To develop in vitro models of acquired this compound resistance.
-
Methodology:
-
Culture the parental HER2-positive cancer cell line (e.g., SKBR3, BT474) in standard growth medium.
-
Initially, treat the cells with a low concentration of this compound (e.g., IC20).
-
Once the cells resume normal proliferation, gradually increase the concentration of this compound in a stepwise manner.
-
Continue this dose escalation over several months until the cells can proliferate in a significantly higher concentration of this compound (e.g., >1 µM) compared to the parental cells.
-
Periodically verify the resistance phenotype by performing cell viability assays and comparing the IC50 values to the parental cells.
-
Bank the resistant cells at various passages.
-
2. Cell Viability Assay (MTT or CellTiter-Glo®)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to attach overnight.
-
Treat the cells with a serial dilution of this compound (and/or other inhibitors) for 72 hours.
-
For MTT assay, add MTT reagent and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and read the absorbance at 570 nm.
-
For CellTiter-Glo® assay, add the reagent to the wells, incubate for 10 minutes, and measure luminescence.
-
Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50 value.
-
3. Western Blot Analysis
-
Objective: To assess the phosphorylation status of HER2 and downstream signaling proteins.
-
Methodology:
-
Treat parental and resistant cells with this compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of HER2, AKT, ERK, etc., overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
4. In Vivo Xenograft Studies
-
Objective: To evaluate the efficacy of this compound and combination therapies in a preclinical in vivo model.
-
Methodology:
-
Implant parental or this compound-resistant cancer cells subcutaneously into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into different treatment groups (e.g., vehicle, this compound, combination therapy).
-
Administer the treatments as per the planned schedule (e.g., daily oral gavage for this compound).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
-
Visualizations
References
- 1. An Acquired HER2T798I Gatekeeper Mutation Induces Resistance to this compound in a Patient with HER2 Mutant-Driven Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of this compound resistance in HER2-mutant metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. YES1 activation induces acquired resistance to this compound in HER2‐amplified breast and lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound overcomes trastuzumab resistance in HER2 amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
- 11. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming Neratinib Resistance in HER2-Mutant Tumors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating neratinib resistance in HER2-mutant tumors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound in HER2-mutant tumors?
A1: Acquired resistance to this compound is often multifactorial. Key mechanisms include:
-
Secondary HER2 Mutations: The acquisition of additional mutations in the HER2 gene itself, such as the T798I gatekeeper mutation, can interfere with this compound binding.[1][2]
-
HER2 Gene Amplification: The amplification of the mutant HER2 allele can increase the overall HER2 signaling output, overcoming the inhibitory effect of this compound.[1]
-
Hyperactivation of Downstream Signaling Pathways: The PI3K/AKT/mTOR pathway is a common escape route. Hyperactivation of this pathway, often through co-occurring mutations in genes like PIK3CA, can render cells less dependent on direct HER2 signaling for survival and proliferation.[1]
-
Increased Drug Metabolism: Enhanced activity of the cytochrome P450 enzyme CYP3A4 can lead to increased metabolism and clearance of this compound, reducing its effective concentration at the tumor site.
Q2: My HER2-mutant cell line shows intrinsic resistance to this compound. What are the likely causes?
A2: Intrinsic, or de novo, resistance to this compound can be caused by several pre-existing factors:
-
Co-occurring Mutations: The presence of baseline mutations in key downstream signaling molecules, particularly in the PI3K/AKT/mTOR pathway, can mediate intrinsic resistance.[1]
-
Multiple HER2 Alterations: Tumors harboring more than one HER2 mutation or a combination of a HER2 mutation and HER2 amplification may be less sensitive to this compound monotherapy.[1]
-
HER3 Co-activation: Concurrent activating mutations in HER3 can lead to aberrant HER3/PI3K/mTOR signaling, diminishing the efficacy of this compound.
Q3: What are the most promising combination strategies to overcome this compound resistance?
A3: Several combination strategies have shown promise in preclinical and clinical settings:
-
Dual HER2 Blockade: Combining this compound with a HER2-targeted antibody like trastuzumab can provide a more comprehensive blockade of HER2 signaling.[3]
-
PI3K/mTOR Pathway Inhibition: Co-targeting the PI3K/mTOR pathway with inhibitors such as everolimus or alpelisib can effectively block this key resistance pathway.
-
CDK4/6 Inhibition: For hormone receptor-positive (HR+) tumors, combining this compound with a CDK4/6 inhibitor can be effective.
-
Endocrine Therapy: In HR+/HER2-mutant breast cancer, combining this compound with an estrogen receptor antagonist like fulvestrant has demonstrated clinical benefit.[4]
Troubleshooting Guides
Problem: Difficulty Generating a this compound-Resistant Cell Line
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high, causing excessive cell death. | Start with a this compound concentration at or below the IC50 for the parental cell line and gradually increase the concentration in small increments (e.g., 1.5-2 fold) as cells adapt. |
| Cells are not being passaged at the optimal time. | Passage the cells when they are in the logarithmic growth phase. Over-confluency can lead to cell stress and death, while passaging at too low a density can slow the selection process. |
| Inconsistent drug exposure. | Ensure that the this compound-containing media is replaced regularly (e.g., every 2-3 days) to maintain a consistent drug concentration. |
| Mycoplasma contamination. | Regularly test cell lines for mycoplasma contamination, as this can affect cell growth and drug response. |
Problem: Inconsistent Results in Combination Drug Screening Assays
| Possible Cause | Troubleshooting Step |
| Incorrect drug concentrations or ratios. | Perform a dose-response matrix with a range of concentrations for both this compound and the combination agent to identify synergistic, additive, or antagonistic interactions. Use software such as CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy.[5] |
| Suboptimal assay timing. | The optimal endpoint for assessing cell viability can vary depending on the cell line and the drugs being tested. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal time point for your assay. |
| Edge effects in multi-well plates. | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile media or PBS to maintain humidity. |
| Drug instability. | Prepare fresh drug dilutions for each experiment. Some compounds may be sensitive to light or degradation in solution over time. |
Problem: Difficulty Detecting Protein-Protein Interactions with Co-Immunoprecipitation (Co-IP)
| Possible Cause | Troubleshooting Step |
| Weak or transient protein interaction. | Consider in vivo cross-linking with an agent like formaldehyde or DSP before cell lysis to stabilize the protein complex. Optimize the cross-linking time and concentration to avoid non-specific cross-linking. |
| Lysis buffer is too harsh and disrupts the interaction. | Use a milder lysis buffer with non-ionic detergents (e.g., NP-40, Triton X-100) and physiological salt concentrations. Avoid harsh ionic detergents like SDS. |
| Antibody is binding to a region of the target protein involved in the interaction. | If possible, test multiple antibodies that recognize different epitopes of your target protein. A polyclonal antibody may be more effective at capturing the protein in a complex.[6] |
| High background from non-specific binding. | Pre-clear the cell lysate with protein A/G beads before adding the primary antibody to remove proteins that non-specifically bind to the beads.[6] Increase the number and duration of washes after immunoprecipitation. |
Quantitative Data Summary
The following tables summarize clinical trial data for various this compound combination therapies in patients with HER2-mutant metastatic breast cancer (MBC).
Table 1: Efficacy of this compound-Based Combination Therapies in HR+/HER2-Mutant MBC
| Treatment Combination | Clinical Trial | Patient Population | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median Progression-Free Survival (PFS) (months) |
| This compound + Fulvestrant | MutHER | ER+/HER2mut, FUL-treated | 38% | - | - |
| This compound + Fulvestrant | MutHER | ER+/HER2mut, FUL-naïve | 30% | - | - |
| This compound + Fulvestrant + Trastuzumab | SUMMIT | HR+/HER2-mutant | 39% | 54% | 8.3 |
Data sourced from the MutHER (NCT01670877) and SUMMIT (NCT01953926) clinical trials.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Cell Culture: Culture HER2-mutant cancer cells in their recommended growth medium.
-
Initial this compound Exposure: Begin by treating the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are growing steadily, increase the this compound concentration by approximately 1.5 to 2-fold.
-
Monitoring: Continuously monitor the cells for growth and morphology. If significant cell death occurs, reduce the this compound concentration to the previous level until the cells recover.
-
Repeat: Repeat the dose escalation process until the cells are able to proliferate in a clinically relevant concentration of this compound (e.g., 100-250 nM).
-
Characterization: Characterize the resistant cell line by determining its this compound IC50 and comparing it to the parental cell line. Analyze the cells for the resistance mechanisms described in the FAQs.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect HER2 Interactions
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).
-
Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody against the target protein (e.g., anti-HER2) and incubate overnight at 4°C on a rotator.
-
Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold Co-IP buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting proteins.
Protocol 3: Synergistic Drug Combination Screening
-
Cell Plating: Seed cells in 96-well plates at a density that will allow for logarithmic growth over the course of the experiment.
-
Drug Preparation: Prepare a dose-response matrix of this compound and the combination drug. For example, a 6x6 matrix with 5 concentrations of each drug plus a vehicle control.
-
Treatment: Treat the cells with the drug combinations and incubate for a predetermined time (e.g., 72 hours).
-
Viability Assay: Measure cell viability using an appropriate assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control for each drug combination. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5]
Visualizations
Caption: Simplified HER2 signaling pathway and points of therapeutic intervention to overcome this compound resistance.
References
- 1. Mechanisms of this compound resistance in HER2-mutant metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound could be effective as monotherapy or in combination with trastuzumab in HER2-low breast cancer cells and organoid models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. bitesizebio.com [bitesizebio.com]
Technical Support Center: Investigating Neratinib Resistance via PI3K/AKT Signaling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the upregulation of the PI3K/AKT signaling pathway as a neratinib escape mechanism in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for investigating the PI3K/AKT pathway in the context of this compound resistance?
A1: this compound is a potent irreversible pan-HER inhibitor.[1] The HER family of receptors (EGFR/HER1, HER2, HER3, and HER4) are key drivers of cell proliferation and survival, primarily through the PI3K/AKT and MAPK signaling pathways.[2] While this compound effectively inhibits HER2, some cancer cells develop resistance by reactivating downstream signaling pathways. The PI3K/AKT pathway is one of the most common and critical survival pathways downstream of HER2.[3][4] Hyperactivation of PI3K/AKT signaling, often through mechanisms like PIK3CA mutations or loss of the tumor suppressor PTEN, can bypass the this compound-induced blockade of HER2, leading to continued cell proliferation and survival.[5] Therefore, understanding the status of the PI3K/AKT pathway is crucial for elucidating mechanisms of this compound resistance.
Q2: How does upregulation of PI3K/AKT signaling contribute to this compound resistance at a molecular level?
A2: Upregulation of the PI3K/AKT pathway can occur through several mechanisms despite effective HER2 inhibition by this compound:
-
Activating Mutations: Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are common in breast cancer and can lead to constitutive activation of the pathway, independent of upstream HER2 signaling.[5]
-
Loss of PTEN: PTEN is a phosphatase that negatively regulates the PI3K/AKT pathway. Loss of PTEN function, a frequent event in cancer, results in the accumulation of PIP3 and sustained AKT activation.
-
HER3 Hyperactivation: HER3 is a critical activator of the PI3K/AKT pathway. While this compound inhibits HER2, some resistant cells can upregulate HER3 expression or its ligand, heregulin. This leads to the formation of HER2-HER3 heterodimers that can still signal to PI3K, albeit at a reduced level, or HER3 can form homodimers or heterodimers with other receptor tyrosine kinases to activate PI3K.[1][5]
-
Feedback Loops: Inhibition of the PI3K/AKT pathway can sometimes trigger feedback mechanisms that lead to the upregulation of receptor tyrosine kinases, including HER3, further promoting signaling.[6]
Q3: What are the key experimental approaches to determine if PI3K/AKT signaling is upregulated in this compound-resistant cells?
A3: A combination of the following experimental approaches is typically used:
-
Western Blotting: To assess the phosphorylation status of key proteins in the pathway, such as AKT (at Ser473 and Thr308) and downstream effectors like S6 ribosomal protein. An increase in the ratio of phosphorylated protein to total protein in resistant cells compared to sensitive cells is indicative of pathway activation.
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): To determine the IC50 of this compound in sensitive and resistant cell lines. A significant increase in the IC50 value for resistant cells suggests the development of resistance. These assays can also be used to assess the efficacy of combining this compound with a PI3K/AKT pathway inhibitor.
-
Immunoprecipitation followed by Western Blotting: To investigate protein-protein interactions, such as the association between HER3 and the p85 regulatory subunit of PI3K, which is a direct indicator of PI3K activation by HER3.[7]
-
Gene Sequencing: To identify potential activating mutations in key genes of the pathway, such as PIK3CA and AKT1, or loss-of-function mutations in PTEN.
Troubleshooting Guides
Western Blotting for Phosphorylated AKT (p-AKT)
| Problem | Possible Cause | Solution |
| No or weak p-AKT signal | Low protein concentration. | Load a higher amount of protein lysate (30-50 µg). |
| Inefficient cell lysis. | Use a lysis buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) and protease inhibitors. Keep samples on ice throughout the procedure. | |
| Low abundance of p-AKT. | Consider using a more sensitive detection reagent. Ensure the cells are stimulated appropriately to induce AKT phosphorylation if necessary. | |
| Poor antibody quality or incorrect dilution. | Use a well-validated p-AKT antibody. Optimize the antibody concentration through titration. | |
| Inappropriate blocking buffer. | For phospho-proteins, BSA is generally recommended over milk, as milk contains casein which is a phosphoprotein and can cause high background. | |
| High background | Blocking is insufficient. | Increase the blocking time or the concentration of the blocking agent (e.g., 5% BSA in TBST). |
| Antibody concentration is too high. | Reduce the concentration of the primary and/or secondary antibody. | |
| Insufficient washing. | Increase the number and/or duration of washes between antibody incubations. | |
| Non-specific bands | Antibody is not specific. | Use a different, more specific p-AKT antibody. Run a control lane with a known positive lysate. |
| Protein degradation. | Ensure adequate protease inhibitors are used during sample preparation. |
Cell Viability Assays (MTT/CellTiter-Glo)
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before plating and mix the cell suspension thoroughly between plating each row/column. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Inconsistent incubation times. | Ensure all plates are treated and processed with consistent timing. | |
| Low signal or poor dynamic range | Cell number is too low or too high. | Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during the assay. |
| Incorrect wavelength/filter settings. | Double-check the manufacturer's protocol for the correct absorbance or luminescence settings for your specific assay. | |
| Reagent instability. | Prepare fresh reagents as per the manufacturer's instructions and avoid repeated freeze-thaw cycles. | |
| Inconsistent IC50 values | Fluctuation in experimental conditions. | Maintain consistent cell culture conditions (e.g., passage number, confluency, media). |
| Drug dilution errors. | Prepare fresh serial dilutions of this compound for each experiment. |
Quantitative Data Summary
Table 1: this compound IC50 Values in HER2+ Breast Cancer Cell Lines
| Cell Line | Status | This compound IC50 (nM) | Reference |
| SKBR3 | Sensitive | 2 - 5 | [3] |
| BT474 | Sensitive | 2 - 4 | [3] |
| MDA-MB-453 | Resistant | >100 | [3] |
| JIMT-1 | Resistant | >100 | [3] |
| HCC1954-NR | Acquired Resistance | >1000 | [8] |
| EFM192A-NR | Acquired Resistance | >1000 | [8] |
Table 2: Correlation of Protein Expression/Phosphorylation with this compound Sensitivity
| Biomarker | Correlation with this compound Sensitivity (IC50) | Cell Lines | Reference |
| Total HER2 Levels | Significant positive correlation | Panel of 11 HER2+ breast cancer cell lines | [2] |
| Phospho-HER2 (pHER2) | Significant positive correlation | Panel of 11 HER2+ breast cancer cell lines | [2] |
| Phospho-AKT (p-AKT) | Inhibition of p-AKT correlates with sensitivity | Panel of 9 HER2+ breast cancer cell lines | [9] |
| Phospho-ERK (p-ERK) | Inhibition of p-ERK correlates with sensitivity | Panel of 9 HER2+ breast cancer cell lines | [9] |
Experimental Protocols
Western Blotting for p-AKT
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and run at 100V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane at 100V for 1 hour at 4°C.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-AKT (Ser473 or Thr308) and total AKT (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize p-AKT levels to total AKT.
-
Cell Viability Assay (MTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[10]
-
-
Drug Treatment:
-
Treat cells with a serial dilution of this compound (and/or a PI3K inhibitor) for 72 hours.[11] Include a vehicle control (e.g., DMSO).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the media and add 100 µL of DMSO or MTT solvent to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding and Drug Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
Reagent Preparation and Addition:
-
Lysis and Signal Stabilization:
-
Luminescence Measurement:
-
Measure the luminescence using a luminometer.[12]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Immunoprecipitation of HER3-p85 Complexes
-
Cell Lysis:
-
Lyse cells as described in the Western Blotting protocol.
-
-
Pre-clearing:
-
Incubate 500 µg of protein lysate with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-HER3 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them three times with ice-cold lysis buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in Laemmli sample buffer and boil for 5 minutes to elute the proteins.
-
Analyze the eluted proteins by Western blotting using antibodies against the p85 subunit of PI3K and HER3.
-
Visualizations
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Logical relationship of PI3K/AKT upregulation and this compound escape.
References
- 1. Profile of this compound and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound overcomes trastuzumab resistance in HER2 amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of the HER/PI3K/AKT Family Signaling Network as a Predictive Biomarker of Pathologic Complete Response for Patients With Breast Cancer Treated With this compound in the I-SPY 2 TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 6. Feedback upregulation of HER3 (ErbB3) expression and activity attenuates antitumor effect of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound resistance and cross-resistance to other HER2-targeted drugs due to increased activity of metabolism enzyme cytochrome P4503A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. texaschildrens.org [texaschildrens.org]
- 12. promegaconnections.com [promegaconnections.com]
- 13. Rapid Drug Response Assessment in 2D & 3D Breast Cancer Models with Luminescent Viability Assay [moleculardevices.com]
Technical Support Center: Understanding and Overcoming Secondary HER2 Mutations After Neratinib Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding secondary HER2 mutations that emerge after treatment with neratinib. This resource aims to offer practical guidance for experiments and data interpretation in the study of this compound resistance.
Frequently Asked Questions (FAQs)
Q1: We are observing the emergence of resistance to this compound in our HER2-mutant cell lines. What are the most commonly reported secondary HER2 mutations?
A1: Acquired resistance to this compound in HER2-mutant cancers is frequently associated with the development of secondary mutations within the HER2 kinase domain.[1][2][3][4] Some of the most recurrently identified secondary mutations include:
-
L755S: This is one of the most common mutations observed and is associated with resistance to both lapatinib and this compound.[5][6][7]
-
T798I: Known as the "gatekeeper" mutation, it is analogous to the T790M mutation in EGFR and confers resistance to multiple HER2 tyrosine kinase inhibitors (TKIs).[1][8]
-
T862A: This mutation has been shown to promote resistance to HER2 TKIs by enhancing HER2 activation.[3]
-
C805S: This mutation occurs at the covalent binding site of irreversible TKIs like this compound, thus preventing drug binding.[9]
-
Other less frequent, but functionally significant, secondary mutations have also been reported.[3][10]
Q2: Our this compound-treated cells show continued downstream signaling despite evidence of HER2 inhibition. What pathways are typically reactivated?
A2: The hyperactivation of downstream signaling pathways is a key mechanism of resistance. Even with this compound binding to HER2, secondary mutations can lead to the reactivation of:
-
MAPK/ERK Pathway: Enhanced signaling through this pathway is a common finding in cells with secondary HER2 mutations.[3][6] Combined inhibition of HER2 and MEK has been shown to be effective in overcoming this resistance.[3]
-
PI3K/AKT/mTOR Pathway: This is another critical survival pathway that is often hyperactivated in this compound-resistant cells.[1][2][6] Preclinical data suggest that combining this compound with PI3K or mTOR inhibitors can overcome this resistance.[2][8]
Q3: We have identified a secondary HER2 mutation in our resistant cell line. How can we confirm that this mutation is driving the resistance?
A3: To confirm the causal role of an identified secondary mutation in this compound resistance, you can perform the following experiments:
-
Site-directed mutagenesis: Introduce the specific mutation into a parental, this compound-sensitive cell line.
-
Cell Viability Assays: Compare the IC50 values of this compound in the parental cell line versus the cell line engineered to express the secondary mutation. A significant increase in the IC50 for the mutated cell line would indicate its role in resistance.
-
Western Blotting: Analyze the phosphorylation status of HER2 and downstream signaling proteins (e.g., ERK, AKT) in both cell lines with and without this compound treatment. Resistant cells will likely show sustained phosphorylation of these proteins even at high concentrations of this compound.
-
3D Culture Models: Grow the engineered cells in a 3D matrix (e.g., Matrigel) to better mimic in vivo conditions and assess their response to this compound.[3]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in this compound sensitivity assays.
-
Possible Cause: Variation in cell seeding density, drug concentration preparation, or assay incubation time.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well. Create a standard operating procedure (SOP) for cell counting and seeding.
-
Fresh Drug Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution.
-
Optimize Incubation Time: Determine the optimal assay duration for your specific cell line (typically 72 hours). Ensure this time is consistent across experiments.
-
Use a Positive Control: Include a known this compound-sensitive cell line in each assay to validate the experiment.
-
Problem 2: Difficulty detecting secondary HER2 mutations by Sanger sequencing.
-
Possible Cause: The mutation may be present in a subclonal population, below the limit of detection for Sanger sequencing.
-
Troubleshooting Steps:
-
Use a More Sensitive Method: Employ next-generation sequencing (NGS) techniques like targeted deep sequencing or whole-exome sequencing, which have higher sensitivity for detecting low-frequency mutations.
-
Analyze Circulating Tumor DNA (ctDNA): In clinical research, analyzing ctDNA from plasma can reveal secondary mutations that may not be detected in a single tumor biopsy.[3][10]
-
Clone Selection: If working with cell lines, consider single-cell cloning to isolate and expand potentially resistant subpopulations for sequencing.
-
Data Presentation
Table 1: this compound IC50 Values in Cell Lines with and without Secondary HER2 Mutations
| Cell Line Model | Primary HER2 Status | Secondary HER2 Mutation | This compound IC50 (nM) | Reference |
| MCF10A | L869R | None | ~10 | [3] |
| MCF10A | L869R | T862A | >100 | [3] |
| Sk-Br-3 | Amplified | L755S (transduced) | 10.2 | [11] |
| BT474 | Amplified | L755S (transduced) | 6.7 | [11] |
Table 2: Frequency of Acquired HER2 Mutations in Clinical Trials
| Clinical Trial | Patient Cohort | Number of Patients with Paired Samples | Frequency of Acquired HER2 Mutations | Reference |
| SUMMIT | HR+, HER2-mutant MBC | 9 | 33% (3/9) | [2][8] |
| MutHER | HER2-mutant MBC (this compound monotherapy) | 6 | 50% (3/6) | [8] |
| MutHER | ER+/HER2-mutant MBC (this compound + fulvestrant) | 7 | 57% (4/7) | [8] |
Experimental Protocols
1. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0 to 1000 nM) for 72 hours. Include a DMSO-treated control.
-
Lysis and Luminescence Reading: After incubation, add CellTiter-Glo® reagent to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present. Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).[12]
2. Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with this compound at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated HER2, ERK, and AKT. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Detection of HER2 Mutations using Next-Generation Sequencing (NGS)
-
DNA Extraction: Isolate genomic DNA from cell pellets or tumor tissue using a commercial kit. For ctDNA, use a specialized plasma DNA extraction kit.
-
Library Preparation: Prepare sequencing libraries using a targeted gene panel that includes the entire coding region of the ERBB2 (HER2) gene.
-
Sequencing: Perform deep sequencing on an NGS platform (e.g., Illumina).
-
Bioinformatic Analysis: Align the sequencing reads to the human reference genome and perform variant calling to identify single nucleotide variants (SNVs) and insertions/deletions (indels) in the ERBB2 gene.
Mandatory Visualizations
Caption: HER2 signaling and the impact of this compound and secondary mutations.
Caption: Workflow for identifying and characterizing this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of this compound resistance in HER2-mutant metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acquired secondary HER2 mutations enhance HER2/MAPK signaling and promote resistance to HER2 kinase inhibition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of this compound resistance in HER2-mutant metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. HER2-L755S mutation induces hyperactive MAPK and PI3K-mTOR signaling, leading to resistance to HER2 tyrosine kinase inhibitor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. oaepublish.com [oaepublish.com]
- 9. Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. This compound is effective in breast tumors bearing both amplification and mutation of ERBB2 (HER2) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Development of Neratinib-Resistant Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers developing neratinib-resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for developing this compound-resistant cell lines?
A1: The two most common methods for generating this compound-resistant cell lines in vitro are:
-
Dose-escalating method: This involves gradually exposing cancer cells to increasing concentrations of this compound over a prolonged period (several months).[1][2] This method allows for the selection of cells that can survive and proliferate under increasing drug pressure.[3]
-
Continuous exposure method: This method involves culturing cancer cells in the presence of a constant, predetermined concentration of this compound (e.g., the IC50 value) for an extended duration.[4]
Q2: Which cell lines are commonly used to generate this compound-resistant models?
A2: Several HER2-positive breast cancer cell lines are frequently used, including:
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: Resistance is typically confirmed by determining the half-maximal inhibitory concentration (IC50) of this compound in the parental and the developed resistant cell lines using a cell viability assay, such as the MTT assay.[2] A significant increase (typically 3- to 10-fold or higher) in the IC50 value in the resistant cell line compared to the parental line indicates the development of resistance.[3]
Q4: What are the known molecular mechanisms of acquired resistance to this compound?
A4: Acquired resistance to this compound can be mediated by several mechanisms, including:
-
Activation of bypass signaling pathways: Upregulation of alternative signaling pathways, most commonly the PI3K/AKT/mTOR and MAPK pathways, can bypass the HER2 inhibition by this compound.[2][6][7]
-
Secondary mutations in HER2: Acquired mutations in the HER2 gene itself can interfere with this compound binding and efficacy.[6]
-
Amplification of other oncogenes: Amplification of genes like YES1, a member of the SRC family, has been shown to induce this compound resistance.[8]
-
Increased drug metabolism: Increased activity of metabolic enzymes like cytochrome P450 3A4 (CYP3A4) can lead to enhanced degradation of this compound.[9]
-
Reactivation of HER3 and subsequent AKT signaling: Even with HER2 inhibition, reactivation of HER3 can lead to downstream AKT activation and cell survival.[5]
Troubleshooting Guide
Problem 1: Cells are not developing resistance to this compound despite prolonged exposure.
| Possible Cause | Suggested Solution |
| This compound concentration is too high. | High concentrations of this compound may be too cytotoxic, preventing the survival of any clones that could develop resistance. Start with a lower concentration, typically around the IC20 (the concentration that inhibits 20% of cell growth), and gradually increase the dose as the cells adapt.[10] |
| Inappropriate cell line. | Some cell lines may be intrinsically less prone to developing resistance. Consider using cell lines that have been previously reported to successfully develop this compound resistance, such as SKBR3, HCC1954, or BT474. |
| Instability of this compound in culture medium. | Ensure that the this compound stock solution is properly stored and that the culture medium containing this compound is replaced regularly (e.g., every 3-4 days) to maintain a consistent drug concentration. |
| Cell culture conditions are not optimal. | Ensure that the cells are healthy and actively proliferating before starting the resistance development protocol. Maintain optimal culture conditions, including CO2 levels, temperature, and humidity. |
Problem 2: High levels of cell death are observed at each dose escalation step.
| Possible Cause | Suggested Solution |
| Dose increments are too large. | Increase the this compound concentration in smaller increments (e.g., 25-50% increase at each step) to allow the cells more time to adapt.[10] |
| Insufficient recovery time between dose escalations. | Allow the cells to reach at least 70-80% confluency and exhibit a stable growth rate at the current this compound concentration before increasing the dose.[11] |
| Selection of a polyclonal population. | A polyclonal population may have varying sensitivities to this compound. Consider isolating and expanding single-cell clones that survive a specific this compound concentration to establish a more uniformly resistant population.[12] |
Problem 3: The resistant phenotype is lost after removing this compound from the culture medium.
| Possible Cause | Suggested Solution |
| Resistance is transient or unstable. | Some resistance mechanisms are dependent on the continuous presence of the drug. To develop a stable resistant cell line, it is often necessary to culture the cells in the presence of this compound for an extended period (months).[1] Periodically check the IC50 to confirm the stability of the resistant phenotype in the absence of the drug.[11] |
| Heterogeneous population. | The culture may contain a mix of sensitive and resistant cells. If the selective pressure (this compound) is removed, the sensitive cells may outgrow the resistant ones. Maintain a low concentration of this compound in the culture medium to preserve the resistant population. |
Quantitative Data Summary
Table 1: this compound IC50 Values in Parental and Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Increase in Resistance | Reference |
| HCC1569 | - | - | 50.3 | [4] |
| BT474 | - | - | 105 | [4] |
| HCC1954 | - | - | 6.5 ± 0.4 | [6] |
| SKBR3 | - | - | 194 ± 47 | [6] |
Table 2: Cross-Resistance of this compound-Resistant Cell Lines to Other HER2-Targeted Therapies
| Resistant Cell Line | Drug | Fold Cross-Resistance | Reference |
| HCC1569-N | Lapatinib | > 1 µM (Resistant) | [4] |
| BT474-N | Lapatinib | > 1 µM (Resistant) | [4] |
| BT474-N | Trastuzumab | Resistant | [4] |
| HCC1954-NR | Afatinib | 37 ± 7.23 | [6] |
| HCC1954-NR | Lapatinib | 10 ± 0.8 | [6] |
| SKBR3-NR | Afatinib | > 163.3 ± 22.7 | [6] |
| SKBR3-NR | Lapatinib | 162.3 ± 22 | [6] |
Experimental Protocols
Protocol 1: Development of this compound-Resistant Cell Lines (Dose-Escalating Method)
-
Determine the initial this compound concentration: Perform a cell viability assay (e.g., MTT) to determine the IC20 of this compound for the parental cell line.[10]
-
Initial exposure: Culture the parental cells in their standard growth medium supplemented with this compound at the IC20 concentration.
-
Monitoring and passaging: Monitor the cells for growth. When the cells reach 70-80% confluency and have a stable doubling time, passage them at the same this compound concentration.
-
Dose escalation: Once the cells are stably growing at the current concentration, increase the this compound concentration by 25-50%.[10]
-
Repeat: Repeat steps 3 and 4 for several months, gradually increasing the this compound concentration.
-
Confirmation of resistance: Periodically, perform a cell viability assay to determine the IC50 of this compound in the treated cells and compare it to the parental cells. A significant increase in IC50 indicates acquired resistance.
-
Cryopreservation: At each stage of increased resistance, cryopreserve vials of the cells for future use.
Protocol 2: MTT Cell Viability Assay for IC50 Determination
-
Cell Seeding: Seed the parental and this compound-resistant cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[11]
-
Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[13]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13][14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes at a low speed.[14]
-
Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[14]
-
IC50 Calculation: Plot the cell viability against the drug concentration and use a non-linear regression analysis to calculate the IC50 value.
Protocol 3: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat parental and resistant cells with or without this compound for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-HER2, HER2, p-AKT, AKT, p-ERK, ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.[7][15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Experimental workflow for developing and characterizing this compound-resistant cell lines.
References
- 1. This compound resistance and cross-resistance to other HER2-targeted drugs due to increased activity of metabolism enzyme cytochrome P4503A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound overcomes trastuzumab resistance in HER2 amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of this compound resistance in HER2-mutant metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K and MAPK Pathways as Targets for Combination with the Pan-HER Irreversible Inhibitor this compound in HER2-Positive Breast Cancer and TNBC by Kinome RNAi Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. YES1 activation induces acquired resistance to this compound in HER2‐amplified breast and lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Culture Academy [procellsystem.com]
- 11. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Neratinib Resistance from Genomic and Proteomic Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating neratinib resistance. The information is based on genomic and proteomic data to help interpret experimental outcomes and guide future research.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of acquired resistance to this compound?
Acquired resistance to this compound, an irreversible pan-HER tyrosine kinase inhibitor, is a significant clinical challenge.[1] Preclinical and clinical studies have identified several key mechanisms:
-
Secondary HER2 Mutations: The most consistently observed mechanism is the acquisition of additional mutations within the HER2 gene itself.[2] These can include gatekeeper mutations like T798I, which interfere with this compound binding.[2]
-
HER2 Gene Amplification: An increase in the copy number of the HER2 gene can lead to higher levels of the HER2 protein, overwhelming the inhibitory effect of this compound.[2]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for HER2 signaling. The most prominent of these is the PI3K/AKT/mTOR pathway.[2][3][4] Hyperactivation of this pathway, often through mutations in genes like PIK3CA, can promote cell survival and proliferation despite HER2 inhibition.[3][4]
-
Upregulation of Other Receptor Tyrosine Kinases: Increased expression and signaling from other HER family members (e.g., HER3) or other receptor tyrosine kinases like IGF-1R can provide alternative growth signals.[1][5]
-
Increased Drug Metabolism: Enhanced activity of metabolic enzymes, such as cytochrome P450 3A4 (CYP3A4), can lead to faster breakdown of this compound, reducing its effective concentration within the tumor cells.[6]
Q2: What is the role of the PI3K/AKT/mTOR pathway in this compound resistance?
The PI3K/AKT/mTOR pathway is a critical downstream signaling cascade of the HER2 receptor and plays a central role in mediating resistance to this compound.[4][7][8][9][10] Here's how:
-
Bypass Mechanism: Hyperactivation of the PI3K/AKT/mTOR pathway can uncouple the cell's survival and proliferation machinery from HER2 signaling.[2][10] This means that even when this compound effectively blocks HER2, the cancer cell can continue to grow by relying on this alternative pathway.[2]
-
Genomic Alterations: Mutations in key components of this pathway, particularly activating mutations in PIK3CA (the gene encoding the p110α catalytic subunit of PI3K), are frequently observed in this compound-resistant tumors.[3][11] Loss of the tumor suppressor PTEN, which negatively regulates the PI3K pathway, can also contribute to resistance.[12]
-
Therapeutic Target: The critical role of this pathway in resistance makes it a prime target for combination therapies. Studies have shown that combining this compound with PI3K, AKT, or mTOR inhibitors can overcome resistance and restore sensitivity to treatment.[2][3]
Q3: How do co-occurring genomic alterations affect this compound sensitivity?
The presence of multiple genomic alterations, either at baseline (intrinsic resistance) or acquired during treatment, can significantly impact the efficacy of this compound.
-
Dual HER2 Alterations: Tumors with more than one HER2 alteration, such as a mutation combined with amplification or a second mutation, often show reduced sensitivity to this compound compared to those with a single HER2 mutation.[2][13]
-
HER2 and Downstream Mutations: The combination of a HER2 mutation with an activating mutation in a downstream signaling molecule, such as PIK3CA, is associated with a poorer response to this compound.[3] This is because the downstream mutation can maintain pathway activity even when the upstream HER2 target is inhibited.
-
Implications for Treatment: The genomic landscape of a tumor should be considered when making treatment decisions.[3] Tumors with multiple alterations may require combination therapies that target both HER2 and the co-occurring driver of resistance from the outset.
Troubleshooting Guides
Problem 1: Unexpectedly high IC50 value for this compound in a HER2-positive cell line.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Intrinsic Resistance Mechanisms | Perform genomic and proteomic analysis of the parental cell line to check for pre-existing alterations that could confer resistance. Look for PIK3CA mutations, PTEN loss, or amplification of other receptor tyrosine kinases.[11][12] |
| Incorrect Drug Concentration or Potency | Verify the concentration and activity of the this compound stock solution. Test the drug on a known sensitive cell line as a positive control. |
| Suboptimal Assay Conditions | Ensure that the cell seeding density, assay duration, and media conditions are optimized for the specific cell line.[7] High cell density can sometimes lead to apparent resistance. |
| Cell Line Misidentification or Contamination | Authenticate the cell line using short tandem repeat (STR) profiling. Check for mycoplasma contamination, which can affect cell growth and drug response. |
Problem 2: Western blot shows incomplete inhibition of p-AKT or p-ERK despite this compound treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Activation of Bypass Pathways | The continued phosphorylation of AKT or ERK suggests that downstream signaling is being maintained through a HER2-independent mechanism. Investigate the PI3K/AKT/mTOR and MAPK pathways for activating mutations or upregulation of other receptor tyrosine kinases.[2][11] |
| Insufficient Drug Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for complete pathway inhibition in your specific cell model. |
| Feedback Loop Activation | Inhibition of one pathway can sometimes lead to the compensatory activation of another. Analyze the expression and phosphorylation status of other HER family receptors (e.g., HER3) and related receptor tyrosine kinases.[1] |
| Technical Issues with Western Blot | Ensure proper protein loading, transfer efficiency, and antibody performance. Use appropriate positive and negative controls for the phosphorylated and total proteins. |
Problem 3: A this compound-resistant cell line shows cross-resistance to other HER2-targeted therapies.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Target-Independent Resistance Mechanism | The resistance mechanism is likely not specific to this compound's binding site. Investigate downstream pathway activation (PI3K/AKT/mTOR) or increased drug efflux pump activity.[4][6] |
| Upregulation of HER Family Receptors | Increased expression of HER2, HER3, or EGFR can lead to a more general resistance to HER2-targeted agents.[1] Analyze the protein levels of these receptors. |
| Increased Drug Metabolism | Enhanced activity of enzymes like CYP3A4 can lead to the breakdown of multiple drugs, resulting in cross-resistance.[6] |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Sensitive and Resistant Breast Cancer Cell Lines
| Cell Line | This compound IC50 (nM) - Parental | This compound IC50 (nM) - Resistant | Fold Resistance | Reference |
| HCC1954 | Not Specified | Not Specified | 6.5 - 6.8 | [14] |
| EFM192A | Not Specified | Not Specified | 6.5 - 6.8 | [14] |
| SKBR3 | ~2 | ~50 (Lapatinib-resistant) | 25 | [15] |
Table 2: Genomic Alterations Associated with this compound Resistance
| Gene | Alteration | Frequency in Resistant Samples | Consequence | Reference |
| HER2 (ERBB2) | Secondary Mutations (e.g., T798I) | Frequently Observed | Impaired this compound binding | [2] |
| Amplification | Observed in some cases | Increased HER2 protein levels | [2] | |
| PIK3CA | Activating Mutations | Frequently Observed | Constitutive activation of PI3K/AKT pathway | [3][11] |
| HER3 (ERBB3) | Activating Mutations | Associated with poor outcomes | Hyperactivation of PI3K/AKT pathway | [2] |
| mTOR Pathway Genes | Alterations | Associated with lack of clinical benefit | Hyperactivation of mTOR signaling | [2] |
Experimental Protocols
Development of this compound-Resistant Cell Lines
This protocol describes the generation of this compound-resistant cancer cell lines through continuous exposure to escalating drug concentrations.
Materials:
-
Parental HER2-positive cancer cell line (e.g., SKBR3, BT474)
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50 of this compound for the parental cell line. This is the concentration at which 50% of cell growth is inhibited.
-
Initiate continuous exposure. Culture the parental cells in a medium containing this compound at a concentration equal to or slightly below the IC50.
-
Monitor cell growth. Initially, a significant number of cells will die. Continue to culture the surviving cells, changing the medium with fresh this compound every 3-4 days.
-
Gradually increase the this compound concentration. Once the cells have recovered and are proliferating steadily, increase the concentration of this compound in the culture medium. A 1.5 to 2-fold increase is a reasonable starting point.[16]
-
Repeat the dose escalation. Continue this process of gradual dose escalation, allowing the cells to adapt and resume proliferation at each new concentration.
-
Establish and characterize the resistant line. Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold or more above the initial IC50), the resistant cell line is established.
-
Confirm resistance. Perform a cell viability assay to determine the new IC50 of the resistant cell line and compare it to the parental line.
-
Cryopreserve at multiple stages. It is crucial to freeze down vials of cells at various stages of resistance development.[16]
Western Blot Analysis of HER2 and PI3K/AKT Signaling Pathways
This protocol outlines the steps for analyzing the phosphorylation status of key proteins in the HER2 and PI3K/AKT signaling pathways.
Materials:
-
Cell lysates from parental and this compound-resistant cells (treated and untreated)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane in blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped of antibodies and re-probed with another primary antibody (e.g., for a total protein or loading control).
Visualizations
Caption: Simplified HER2 signaling pathway and points of inhibition.
Caption: Experimental workflow for developing and characterizing this compound resistance.
References
- 1. ccr.cancer.gov [ccr.cancer.gov]
- 2. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. bosterbio.com [bosterbio.com]
- 9. DNA extraction and 16S rRNA gene sequencing [bio-protocol.org]
- 10. Molecular analysis of HER2 signaling in human breast cancer by functional protein pathway activation mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry [preomics.com]
- 12. origene.com [origene.com]
- 13. Proteomic Sample Preparation Guidelines for Biological Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 14. This compound resistance and cross-resistance to other HER2-targeted drugs due to increased activity of metabolism enzyme cytochrome P4503A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Neratinib Versus Lapatinib: A Preclinical Efficacy Comparison for HER2-Positive Breast Cancer
In the landscape of targeted therapies for HER2-positive breast cancer, the tyrosine kinase inhibitors (TKIs) neratinib and lapatinib represent two key therapeutic options. While both drugs target the human epidermal growth factor receptor 2 (HER2), their distinct biochemical properties and mechanisms of action translate to significant differences in preclinical efficacy. This guide provides a detailed comparison of this compound and lapatinib, summarizing key experimental data, outlining methodologies for pivotal experiments, and visualizing the signaling pathways involved.
At a Glance: Key Differences in Preclinical Performance
| Feature | This compound | Lapatinib | Reference(s) |
| Binding Mechanism | Irreversible, covalent binder to HER1, HER2, and HER4 | Reversible binder to HER1 and HER2 | [1][2] |
| In Vitro Potency (IC50) | Consistently lower IC50 values (more potent) across multiple HER2+ breast cancer cell lines | Higher IC50 values compared to this compound | [1][3][4] |
| Effect on HER2 Protein Levels | Leads to HER2 ubiquitylation and degradation, decreasing overall HER2 levels | Can induce an increase in HER2 protein levels | [2][3][4] |
| Downstream Signaling Inhibition | More sustained inhibition of MAPK and PI3K/AKT pathways | Inhibition of MAPK and PI3K/AKT pathways, but potential for reactivation | [1][4] |
| Apoptosis Induction | Induces higher levels of apoptosis, as measured by caspase 3/7 activation | Induces apoptosis, but to a lesser extent than this compound at comparable concentrations | [4] |
| In Vivo Tumor Growth Inhibition | Significant inhibition of tumor growth in xenograft models overexpressing HER2 | Demonstrates tumor growth inhibition in vivo, but may be less potent than this compound | [1] |
In-Depth Data Comparison
Table 1: In Vitro Cytotoxicity (IC50) of this compound vs. Lapatinib in HER2+ Breast Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | Lapatinib IC50 (nM) | Reference(s) |
| SKBR3 | 0.03 ± 0.01 | 20 ± 1 | [3] |
| SKBR3 | 3.4 ± 1.1 | 51.0 ± 23.0 | [4] |
| T47D | 199 ± 70 | 1200 ± 200 | [3] |
| BT474 | ~2-3 | >160 | [1] |
| 3T3/neu | ~2-3 | >160 | [1] |
IC50 values represent the concentration of the drug required to inhibit cell growth by 50%. A lower IC50 value indicates greater potency.
Visualizing the Mechanisms of Action
The differential effects of this compound and lapatinib stem from their distinct interactions with the HER2 receptor and its downstream signaling cascades.
Caption: Comparative mechanism of action of this compound and Lapatinib.
Experimental Protocols
Below are synthesized protocols for key preclinical assays used to compare this compound and lapatinib, based on methodologies described in the cited literature.
Cell Viability and Proliferation Assay
This protocol is a composite of methods used to determine the IC50 values of this compound and lapatinib in HER2-positive breast cancer cell lines.[3][4][5]
References
- 1. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor this compound Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound for HER2-positive breast cancer with an overlooked option - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
A Comparative Analysis of Neratinib, Lapatinib, and Tucatinib in HER2-Positive Cell Lines
This guide provides an objective comparison of three prominent tyrosine kinase inhibitors (TKIs)—neratinib, lapatinib, and tucatinib—used in the context of HER2-positive (HER2+) cancers. The information presented is intended for researchers, scientists, and drug development professionals, offering a summary of preclinical data derived from in vitro studies on HER2+ cell lines. The guide focuses on their mechanisms of action, comparative efficacy, and the experimental protocols used to derive these findings.
Introduction and Mechanism of Action
This compound, lapatinib, and tucatinib are small-molecule inhibitors that target the intracellular tyrosine kinase domain of the Human Epidermal Growth Factor Receptor 2 (HER2). Overexpression of HER2 is a key driver in approximately 15-20% of breast cancers and other solid tumors, leading to aggressive disease.[1][2] While all three drugs inhibit HER2, they possess distinct biochemical properties, target specificities, and binding mechanisms that influence their biological effects.[3][4]
-
This compound is an irreversible pan-HER inhibitor, forming a covalent bond with the kinase domains of EGFR (HER1), HER2, and HER4.[5][6] This irreversible binding leads to a sustained and potent inhibition of downstream signaling.
-
Lapatinib is a reversible dual TKI that targets both EGFR and HER2.[1][6] Its reversible nature means it can dissociate from the receptor, potentially allowing for signal reactivation.
-
Tucatinib is a highly selective, reversible inhibitor of HER2.[7] Its key characteristic is its high potency against HER2 with minimal inhibition of EGFR, which is thought to reduce EGFR-related toxicities.[7][8]
These differences in binding and selectivity impact the downstream PI3K/AKT/mTOR and MAPK signaling pathways, which are crucial for cell proliferation, survival, and differentiation.[5]
Comparative In Vitro Efficacy
Preclinical studies consistently demonstrate that this compound is the most potent of the three inhibitors against HER2-amplified cell lines, followed by tucatinib and then lapatinib.[4][9] This heightened potency is reflected in lower IC50 values for cell proliferation and more sustained inhibition of downstream signaling pathways.
Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. Across multiple HER2+ breast cancer cell lines, this compound consistently exhibits the lowest IC50 values.
| Cell Line | This compound IC50 (nM) | Tucatinib IC50 (nM) | Lapatinib IC50 (nM) | Reference |
| SKBR3 | 3.4 ± 1.1 | 37.5 ± 18.4 | 51.0 ± 23.0 | [3] |
| BT474 | ~2 | ~8 | ~15 | [9] |
| AU-565 | ~3 | ~20 | ~40 | [9] |
| HCC1954 | ~5 | ~40 | ~100 | [9] |
| MDA-MB-453 | >1000 | >1000 | >1000 | [9] |
Note: Values from reference[9] are estimated from graphical data for illustrative purposes. The MDA-MB-453 cell line is noted to be HER2-overexpressing but not HER2-amplified and shows poor response to all three TKIs.[9]
Effects on Downstream Signaling and Apoptosis
The efficacy of these TKIs is directly related to their ability to suppress phosphorylation of HER2 and its downstream effectors, Akt and ERK. This compound's irreversible binding provides a more durable suppression of these pathways compared to the reversible inhibitors.[3]
| Parameter | This compound | Tucatinib | Lapatinib | Reference |
| Binding Type | Irreversible (covalent) | Reversible | Reversible | [3][5] |
| Primary Targets | EGFR, HER2, HER4 | HER2 | EGFR, HER2 | [5][6] |
| p-HER2/p-EGFR Inhibition | Most potent and sustained | Potent (HER2), weak (EGFR) | Potent | [3] |
| Akt/ERK Reactivation (72h) | More effective at preventing reactivation | Less effective than this compound | Less effective than this compound | [3] |
| Apoptosis Induction (Caspase 3/7) | Highest induction at lower concentrations | Lower induction | Lower induction | [3] |
| Total HER2 Protein Levels | Decreased (promotes ubiquitination) | Increased (reduces ubiquitination) | Increased (reduces ubiquitination) | [3][10] |
Studies show that 50 nM this compound induces a greater activation of apoptotic markers like caspase 3/7 than 500 nM concentrations of either lapatinib or tucatinib, highlighting its greater potency in triggering cell death.[3] Furthermore, the reversible inhibitors lapatinib and tucatinib have been shown to increase total HER2 protein levels at the cell surface by reducing receptor ubiquitination, whereas the irreversible inhibitor this compound promotes it.[10]
Experimental Protocols & Workflow
The data presented in this guide are derived from a set of standard in vitro assays designed to assess the efficacy and mechanism of action of anti-cancer agents.
References
- 1. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor this compound Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound overcomes trastuzumab resistance in HER2 amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. HER2-positive breast cancer and tyrosine kinase inhibitors: the time is now - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, this compound and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparative analysis of drug response and gene profiling of HER2-targeted tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison: The Synergistic Efficacy of Neratinib and Trastuzumab in HER2-Positive Breast Cancer
For Immediate Release to the Scientific Community
This guide provides a comprehensive analysis of the synergistic anti-tumor activity observed with the combination of neratinib and trastuzumab in HER2-positive breast cancer. Designed for researchers, scientists, and drug development professionals, this document objectively compares the combination's performance against single-agent therapy, supported by key preclinical and clinical data. Detailed experimental methodologies and visual representations of the underlying molecular mechanisms are included to facilitate a deeper understanding of this promising therapeutic strategy.
Executive Summary: Enhanced Anti-Tumor Activity Through Dual HER2 Blockade
The combination of this compound, an irreversible pan-HER tyrosine kinase inhibitor, and trastuzumab, a monoclonal antibody targeting the extracellular domain of HER2, has demonstrated significant synergistic effects in both preclinical models and clinical trials involving patients with HER2-positive breast cancer. This synergy is rooted in their complementary mechanisms of action, which provide a more comprehensive blockade of the HER2 signaling pathway than either agent alone. This compound's intracellular inhibition of HER1, HER2, and HER4 prevents downstream signaling, while trastuzumab's extracellular binding induces antibody-dependent cell-mediated cytotoxicity and inhibits HER2 shedding.[1][2][3][4] This dual approach has shown promise in overcoming trastuzumab resistance and improving patient outcomes.
Comparative Clinical Efficacy
Clinical trials have provided robust evidence for the enhanced efficacy of the this compound and trastuzumab combination in patients with advanced and metastatic HER2-positive breast cancer, particularly in those previously treated with trastuzumab.
| Clinical Trial | Patient Population | Treatment Arm | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Phase I/II Study [5] | Locally advanced or metastatic HER2+ breast cancer, previously treated with ≥1 trastuzumab-based regimen | This compound (240 mg/d) + Trastuzumab | Not explicitly stated, but 3 patients had durable clinical benefit for over 9 years. | 15.9 weeks |
| SUMMIT (Phase II Basket Trial) [2] | HER2-mutant, HR+, metastatic breast cancer, post-CDK4/6 inhibitors | This compound + Fulvestrant + Trastuzumab | 39% | 8.3 months |
| ExteNET (Phase III Trial) [6] | Early-stage HER2+ breast cancer, post-adjuvant trastuzumab | This compound (extended adjuvant) | N/A (focus on disease-free survival) | 2-year invasive disease-free survival rate: 93.9% (vs. 91.6% with placebo) |
Preclinical Synergistic Effects
In vitro and in vivo preclinical studies have consistently demonstrated the synergistic anti-proliferative and pro-apoptotic effects of combining this compound and trastuzumab in HER2-positive breast cancer cell lines and patient-derived xenograft (PDX) models.
| Study Type | Model | Key Findings |
| In Vitro Cell Line Studies [7] | BT474 and SKBR3 HER2+ breast cancer cells | The combination of this compound and trastuzumab showed greater growth inhibition than either drug alone and prevented the reactivation of pHER3 and pAkt. |
| Patient-Derived Organoids (PDOs) [8] | HER2-low breast cancer PDOs | The combination of this compound and trastuzumab showed a significant reduction in cell viability compared to either monotherapy. |
| Patient-Derived Xenografts (PDXs) [9] | ER+, HER2-mutated breast cancer PDXs | Organoid cultures from these PDXs identified drug synergy with this compound plus ado-trastuzumab emtansine (T-DM1). |
Mechanisms of Synergy and Overcoming Resistance
The synergistic interaction between this compound and trastuzumab stems from their distinct but complementary mechanisms of action targeting the HER2 signaling pathway.
dot
Caption: Dual blockade of the HER2 receptor by trastuzumab and this compound.
Trastuzumab binds to the extracellular domain of the HER2 receptor, preventing its dimerization and signaling.[7][9] However, resistance can emerge through mechanisms such as the expression of the truncated p95HER2 isoform, which lacks the trastuzumab-binding site, or through the activation of alternative signaling pathways like PI3K/Akt.[5][7][10]
This compound, being a small molecule inhibitor, acts intracellularly by covalently binding to the kinase domain of HER1, HER2, and HER4, leading to irreversible inhibition of their signaling activity.[1][2][3][8] This action is effective even in cases of p95HER2 expression and can shut down the downstream signaling pathways that contribute to trastuzumab resistance.
dot
References
- 1. nerlynxhcp.com [nerlynxhcp.com]
- 2. Mechanism of Action of this compound: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, this compound and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trastuzumab resistance in HER2-positive breast cancer: Mechanisms, emerging biomarkers and targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Resistance mechanisms and prospects of trastuzumab [frontiersin.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Mechanisms Behind the Resistance to Trastuzumab in HER2-Amplified Breast Cancer and Strategies to Overcome It - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
A Head-to-Head Battle in HER2-Mutant Lung Cancer: Neratinib vs. Afatinib
For researchers, scientists, and drug development professionals, the quest for effective targeted therapies in non-small cell lung cancer (NSCLC) with human epidermal growth factor receptor 2 (HER2) mutations is a critical area of investigation. Among the therapeutic agents being explored are the irreversible pan-HER tyrosine kinase inhibitors (TKIs), neratinib and afatinib. This guide provides a comparative analysis of their preclinical efficacy, supported by experimental data and detailed methodologies.
Both this compound and afatinib are designed to block signaling from the ErbB family of receptors, including HER2, by covalently binding to the kinase domain and preventing downstream signaling pathways that drive tumor growth and survival.[1][2] Preclinical studies have demonstrated the anti-tumor activity of both compounds in lung cancer cells harboring HER2 alterations.
Comparative Efficacy in HER2-Altered NSCLC Cell Lines
The in vitro potency of this compound and afatinib has been evaluated in various HER2-amplified and HER2-mutant NSCLC cell lines. A key metric for comparing the efficacy of these inhibitors is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line | HER2 Alteration | This compound IC50 (nM) | Afatinib IC50 (nM) |
| H2170 | Amplification | 4.7[1] | Sensitive |
| Calu-3 | Amplification | 16.5[1] | Sensitive |
| H1781 | Exon 20 Insertion | 13.6[1] | Sensitive |
Impact on Cell Viability and Apoptosis
Both this compound and afatinib have been shown to reduce cell viability and induce apoptosis in HER2-dependent lung cancer cells. This compound has been demonstrated to exert strong cytotoxic effects in HER2-amplified (H2170 and Calu-3) and HER2-mutant (H1781) cell lines.[1] Similarly, afatinib has been shown to induce antiproliferative effects through G1 arrest and apoptotic cell death in these same cell lines.
Inhibition of HER2 Signaling Pathways
The primary mechanism of action for both this compound and afatinib is the inhibition of HER2 autophosphorylation and the subsequent blockade of downstream signaling cascades, most notably the PI3K/AKT and MAPK pathways. This compound has been shown to strongly inhibit the phosphorylation of HER2 and EGFR.[1] Afatinib also effectively downregulates the phosphorylation of EGFR and HER2, as well as their downstream signaling pathways.
Below is a diagram illustrating the experimental workflow for assessing the impact of these inhibitors on cell viability.
The following diagram illustrates the HER2 signaling pathway and the points of inhibition by this compound and afatinib.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed HER2-mutated lung cancer cells (e.g., H2170, Calu-3, H1781) in 96-well plates at a density of 5 x 10³ cells/well and culture for 24 hours.[4]
-
Drug Treatment: Treat the cells with increasing concentrations of this compound or afatinib for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the optical density (OD) at 490 nm or 570 nm using a microplate reader.[4][5]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound or afatinib for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[2]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 2 µL of propidium iodide (PI) to 100 µL of the cell suspension.[6][7]
-
Incubation: Incubate for 10-15 minutes at room temperature in the dark.[6]
-
Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.[2]
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After drug treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Electrophoresis and Transfer: Separate equal amounts of protein (20-50 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[8]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-HER2, HER2, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[8]
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[8]
Conclusion
Both this compound and afatinib demonstrate potent anti-tumor activity in preclinical models of HER2-mutated lung cancer by effectively inhibiting the HER2 signaling pathway, leading to decreased cell proliferation and increased apoptosis. While both are effective, the choice between these agents in a research or clinical setting may depend on the specific HER2 mutation, the cellular context, and the therapeutic window. The experimental protocols provided here offer a framework for the continued investigation and comparison of these and other novel inhibitors in the fight against HER2-driven lung cancer.
References
- 1. Anti-tumor effect of this compound against lung cancer cells harboring HER2 oncogene alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay [bio-protocol.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. scispace.com [scispace.com]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
